5-Nitro-2-furoyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74620. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-nitrofuran-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClNO4/c6-5(8)3-1-2-4(11-3)7(9)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEFNFXYGGTROA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179778 | |
| Record name | 5-Nitrofuroyl chloride | |
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Molecular Weight |
175.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25084-14-4 | |
| Record name | 5-Nitro-2-furoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25084-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitrofuroyl chloride | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 25084-14-4 | |
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| Record name | 5-Nitrofuroyl chloride | |
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| Record name | 5-nitrofuroyl chloride | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Nitro-2-furoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 5-Nitro-2-furoyl chloride (CAS No. 25084-14-4). This compound is a key intermediate in the synthesis of various pharmaceutical agents, particularly those based on the nitrofuran scaffold, which is known for its antibacterial and antimicrobial properties.[1]
Core Chemical and Physical Properties
This compound is a solid at room temperature.[2][3] Its key physical and chemical properties are summarized in the table below, providing a foundational dataset for its use in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₂ClNO₄ | [4][5][6][7][8][9] |
| Molecular Weight | 175.53 g/mol | [4][6][7][9] |
| CAS Number | 25084-14-4 | [4][5][6][7][10] |
| Appearance | Solid | [2][3] |
| Melting Point | 34-41 °C | [2][3][9] |
| Boiling Point | 137-140 °C at 15 mmHg | [2][4][9] |
| Density (Predicted) | 1.588 ± 0.06 g/cm³ | [2][9] |
| Flash Point | > 110 °C (> 230 °F) | |
| EINECS Number | 246-607-6 | [4][10] |
| InChI Key | OLEFNFXYGGTROA-UHFFFAOYSA-N | [3][6] |
| SMILES String | [O-]--INVALID-LINK--c1ccc(o1)C(Cl)=O | [3] |
Reactivity and Stability
Stability: this compound is sensitive to moisture.[9] Contact with water will lead to hydrolysis of the acyl chloride to the corresponding carboxylic acid (5-nitro-2-furoic acid). Therefore, it should be handled and stored under an inert, dry atmosphere.[11]
Reactivity: As a typical acyl chloride, it is a reactive compound used as an intermediate for synthesizing pharmaceuticals.[1] The acyl chloride group is susceptible to nucleophilic attack, making it a versatile reagent for forming esters, amides, and other carbonyl derivatives. It is incompatible with strong oxidizing agents, strong bases, and alcohols.[11]
Experimental Protocols: Synthesis
This compound is typically synthesized from its corresponding carboxylic acid, 5-nitro-2-furoic acid. The primary methods involve chlorinating agents such as thionyl chloride or oxalyl chloride.
Method 1: Synthesis using Oxalyl Chloride[14]
This method utilizes oxalyl chloride and a catalytic amount of N,N-Dimethylformamide (DMF) in a dichloromethane (DCM) solvent.
Materials:
-
5-nitro-2-furoic acid
-
Oxalyl chloride
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Ice bath
-
Round-bottom flask and standard glassware for inert atmosphere reactions
Procedure:
-
A solution of 5-nitro-2-furoic acid (e.g., 2.90 mmol) in DCM (10 ml) is prepared in a round-bottom flask and cooled to 0 °C using an ice bath.[12]
-
Oxalyl chloride (e.g., 10 equivalents, 29 mmol) is added to the cooled solution.[12]
-
A catalytic amount of DMF is added to the reaction mixture at 0 °C.[12]
-
The reaction mixture is then allowed to warm to room temperature and stirred for approximately 3 hours.[12]
-
Upon completion of the reaction, the solvent and excess oxalyl chloride are removed under reduced pressure to yield the this compound product.[12]
Method 2: Synthesis using Thionyl Chloride[15]
This procedure employs thionyl chloride and catalytic DMF in an ether solvent.
Materials:
-
5-nitro-2-furoic acid
-
Thionyl chloride
-
Ether
-
N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere (nitrogen) reactions
Procedure:
-
A mixture of 5-nitro-2-furoic acid (e.g., 3.00 g) and thionyl chloride (e.g., 2.06 ml) is prepared in 50 ml of ether.[13]
-
A catalytic amount of DMF (e.g., 0.45 ml) is added to the mixture.[13]
-
The reaction is stirred overnight at room temperature under a nitrogen atmosphere.[13]
-
After the reaction period, the ether solution containing the product is decanted, and the solvent is removed to yield this compound.[13]
Role in Synthetic Chemistry
This compound is not typically involved in biological signaling pathways itself but is a critical building block for creating biologically active molecules. Its primary role is as an electrophilic reagent that readily reacts with nucleophiles to form a variety of derivatives. This reactivity is central to its application in drug development.
Caption: Workflow for the synthesis of this compound.
Caption: Role of this compound as a synthetic intermediate.
Safety and Handling
This compound is classified as a corrosive substance.[5] It causes severe skin burns and eye damage.[5][9]
-
GHS Classification: Skin Corrosion/Irritation Category 1B, Eye Damage Category 1.[5]
-
Signal Word: Danger.[9]
-
Hazard Statements: H314 - Causes severe skin burns and eye damage.[5]
-
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][9]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P405: Store locked up.[5]
-
P501: Dispose of contents/container to an approved waste disposal plant.[5]
Personal Protective Equipment (PPE): Appropriate PPE, including gloves, protective clothing, and eye/face protection (eyeshields, dust mask type N95), should be worn when handling this chemical.[11] All work should be conducted in a well-ventilated area or a chemical fume hood.[11]
References
- 1. This compound | 25084-14-4 [chemicalbook.com]
- 2. This compound CAS#: 25084-14-4 [m.chemicalbook.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. This compound, 97% | CAS 25084-14-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. 5-Nitrofuroyl chloride | C5H2ClNO4 | CID 90711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. scbt.com [scbt.com]
- 8. 5-Nitro-3-furancarbonyl chloride | C5H2ClNO4 | CID 14319557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. prepchem.com [prepchem.com]
An In-Depth Technical Guide to 5-Nitro-2-furoyl chloride
CAS Number: 25084-14-4
This technical guide provides a comprehensive overview of 5-Nitro-2-furoyl chloride, a key building block in synthetic organic chemistry, particularly in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Physicochemical Properties
This compound is a solid at room temperature with the following key properties:
| Property | Value | Reference(s) |
| CAS Number | 25084-14-4 | |
| Molecular Formula | C₅H₂ClNO₄ | [1] |
| Molecular Weight | 175.53 g/mol | |
| Appearance | Solid | [2] |
| Melting Point | 34-41 °C | |
| Boiling Point | 137-140 °C at 15 mmHg | [3] |
| InChI Key | OLEFNFXYGGTROA-UHFFFAOYSA-N | |
| SMILES | [O-]--INVALID-LINK--c1ccc(o1)C(Cl)=O |
Safety Information
This compound is classified as a corrosive substance and requires careful handling in a laboratory setting.[1] Appropriate personal protective equipment (PPE), including eye protection, gloves, and a lab coat, should be worn at all times.
| Hazard Information | Details | Reference(s) |
| GHS Pictogram | GHS05 (Corrosion) | |
| Signal Word | Danger | |
| Hazard Statement | H314: Causes severe skin burns and eye damage. | |
| Precautionary Statements | P260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363 | |
| Storage Class | 8A: Combustible corrosive hazardous materials |
Synthesis of this compound
This compound is typically synthesized from its corresponding carboxylic acid, 5-nitro-2-furoic acid. The following protocols are based on established laboratory methods.
Experimental Protocol 1: Synthesis using Oxalyl Chloride
This method utilizes oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF).
Materials:
-
5-Nitro-2-furoic acid
-
Dichloromethane (DCM)
-
Oxalyl chloride
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve 5-nitro-2-furoic acid (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (10 eq) to the cooled solution.[4]
-
Add a catalytic amount of DMF to the reaction mixture.[4]
-
Allow the reaction to warm to room temperature and stir for 3 hours.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield this compound.[4]
Experimental Protocol 2: Synthesis using Thionyl Chloride
An alternative method involves the use of thionyl chloride.
Materials:
-
5-Nitro-2-furoic acid
-
Thionyl chloride
-
Ether
-
Dimethylformamide (DMF)
Procedure:
-
Combine 5-nitro-2-furoic acid (1.0 eq) and thionyl chloride (1.2 eq) in ether.[5]
-
Add a catalytic amount of DMF to the mixture.[5]
-
Stir the reaction mixture overnight at room temperature under a nitrogen atmosphere.[5]
-
Decant the ether solution.
-
Remove the solvent under reduced pressure to obtain this compound.[5]
Caption: Synthesis of this compound from 5-Nitro-2-furoic acid.
Reactivity and Synthetic Applications
As an acyl chloride, this compound is a reactive electrophile that readily undergoes nucleophilic acyl substitution. This reactivity makes it a valuable intermediate for the synthesis of a variety of derivatives, including amides and esters, which are common moieties in drug candidates.
General Protocol for Amide Synthesis:
-
Dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cool the solution to 0 °C.
-
Slowly add a solution of this compound (1.05 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for Ester Synthesis:
-
Dissolve the alcohol (1.0 eq) and a base (e.g., pyridine or triethylamine, 1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane).[5]
-
Cool the solution to 0 °C.
-
Slowly add a solution of this compound (1.05 eq) in the same solvent.[5]
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).[5]
-
Work-up the reaction by washing with water, dilute acid, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: General reaction scheme for this compound.
Significance in Drug Discovery
The 5-nitrofuran scaffold is a well-established pharmacophore in medicinal chemistry, with many derivatives exhibiting a broad spectrum of antimicrobial activity.[6] The biological activity of nitrofurans is generally attributed to the reductive activation of the nitro group by bacterial nitroreductases to form reactive intermediates.[7][8] These intermediates can then interact with and damage various cellular macromolecules, including DNA, RNA, and proteins, leading to bacterial cell death.[7][8][9]
The mechanism of action for nitrofurans, such as nitrofurantoin, involves several key steps within the bacterial cell:
-
Uptake: The nitrofuran compound is taken up by the bacterial cell.
-
Reductive Activation: Bacterial nitroreductases (e.g., NfsA and NfsB) reduce the 5-nitro group in a stepwise manner, generating highly reactive electrophilic intermediates like nitro-anion radicals and hydroxylamine.[7]
-
Macromolecular Damage: These reactive intermediates are non-specific and can attack various nucleophilic sites on cellular macromolecules.[7] This can lead to DNA strand breakage, inhibition of ribosomal protein synthesis, and disruption of essential metabolic pathways such as the citric acid cycle.[7][8]
This multi-targeted mechanism of action is thought to contribute to the low incidence of acquired bacterial resistance to nitrofurans.
References
- 1. 5-Nitrofuroyl chloride | C5H2ClNO4 | CID 90711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. This compound, 97% | CAS 25084-14-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. 5-Nitro-2-furoic acid hydrazones: design, synthesis and in vitro antimycobacterial evaluation against log and starved phase cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]
- 9. What is the mechanism of Nitrofurazone? [synapse.patsnap.com]
synthesis of 5-Nitro-2-furoyl chloride from 5-nitro-2-furoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the chemical synthesis of 5-Nitro-2-furoyl chloride from its precursor, 5-nitro-2-furoic acid. This compound is a valuable intermediate in the synthesis of various pharmaceuticals, particularly nitrofuran-based antimicrobial agents.[1] This document outlines the common synthetic routes, presents quantitative data from established experimental protocols, and offers detailed methodologies for its preparation.
Chemical Transformation and Reagents
The conversion of 5-nitro-2-furoic acid to this compound is a standard acid chloride formation reaction. This process involves the substitution of the hydroxyl group of the carboxylic acid with a chloride ion. Several chlorinating agents can be employed for this transformation, with thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅) being the most frequently utilized reagents.[2][3][4] The choice of reagent can influence reaction conditions, yield, and purification strategies.
Quantitative Data Summary
The following table summarizes quantitative data from various reported syntheses of this compound. This allows for a comparative analysis of different reaction conditions and their outcomes.
| Reagent | Co-reagent/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Oxalyl chloride | DMF (catalytic) | Dichloromethane (DCM) | 0 to 20 | 3 hours | Quantitative | [5] |
| Thionyl chloride | Dimethyl formamide (DMF) | Ether | Room Temperature | Overnight | Not specified | [2] |
| Phosphorus pentachloride | None | Ethyl acetate | Room Temperature | 45 minutes | Not specified | [3] |
| Thionyl chloride | Pyridine | None (neat) | Not specified (exothermic) | Not specified | Not specified | [6] |
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound using different chlorinating agents.
Protocol 1: Using Oxalyl Chloride and Catalytic DMF[5]
This method is often preferred due to its mild reaction conditions and high yield.
Materials:
-
5-nitro-2-furoic acid
-
Oxalyl chloride
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Ice bath
-
Round-bottom flask with a magnetic stirrer
-
Apparatus for solvent removal under reduced pressure
Procedure:
-
To an ice-cold solution of 5-nitro-2-furoic acid (e.g., 450 mg, 2.90 mmol) in anhydrous dichloromethane (10 ml), add oxalyl chloride (e.g., 2.50 ml, 29 mmol).[5]
-
Add a catalytic amount of DMF at 0°C.
-
Allow the reaction mixture to stir and warm to room temperature over 3 hours.[5]
-
Upon completion of the reaction, evaporate the solvent under reduced pressure to obtain the crude this compound.[5] The product is often obtained in a quantitative yield.[5]
Protocol 2: Using Thionyl Chloride and DMF[2]
This is a classic method for the formation of acid chlorides.
Materials:
-
5-nitro-2-furoic acid
-
Thionyl chloride
-
Ether, anhydrous
-
N,N-Dimethylformamide (DMF)
-
Stirring apparatus under an inert atmosphere (e.g., nitrogen)
Procedure:
-
In a suitable reaction vessel, create a mixture of 5-nitro-2-furoic acid (e.g., 3.00 g) and thionyl chloride (e.g., 2.06 ml) in anhydrous ether (50 ml).[2]
-
Add dimethylformamide (e.g., 0.45 ml).[2]
-
Stir the reaction mixture overnight at room temperature under a nitrogen atmosphere.[2]
-
After the reaction is complete, decant the ether solution.
-
Remove the solvent to yield the this compound product.[2]
Protocol 3: Using Phosphorus Pentachloride[3]
This method provides a rapid conversion at room temperature.
Materials:
-
5-nitro-2-furoic acid
-
Phosphorus pentachloride
-
Ethyl acetate
-
Stirring apparatus
-
Distillation apparatus
Procedure:
-
Prepare a solution of 5-nitro-2-furoic acid (e.g., 1.2 g) in ethyl acetate (15 ml).[3]
-
Add phosphorus pentachloride (e.g., 2.5 g) to the solution.[3]
-
Stir the resulting mixture for 45 minutes at room temperature.[3]
-
Distill off the solvent to obtain the oily this compound.[3]
Reaction Workflow and Logic
The following diagram illustrates the general workflow for the synthesis of this compound from 5-nitro-2-furoic acid.
References
An In-depth Technical Guide to 5-Nitro-2-furoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of 5-Nitro-2-furoyl chloride, along with detailed experimental protocols for its synthesis. This compound serves as a critical intermediate in the synthesis of various pharmaceutical agents, particularly those with antimicrobial properties.
Molecular Structure and Properties
This compound is a derivative of furan, characterized by a nitro group at the 5-position and an acyl chloride at the 2-position. Its chemical structure is fundamental to its reactivity as an acylating agent in organic synthesis.
Chemical Structure:
A summary of its key quantitative properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₂ClNO₄ | [1][2][3][4][5][6][7] |
| Molecular Weight | 175.53 g/mol | [2][3][4][8] |
| CAS Number | 25084-14-4 | [1][2][3][4][5][8] |
| Appearance | Solid, Colorless Crystal | [3][9] |
| Melting Point | 34-41 °C | [3][8] |
| Boiling Point | 137-140 °C @ 15 mmHg | [8] |
| Flash Point | >110 °C (>230 °F) | [3] |
| Density | 1.588 g/cm³ (Predicted) | [10] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is most commonly achieved through the reaction of 5-nitro-2-furoic acid with a chlorinating agent, such as oxalyl chloride or thionyl chloride.
Method 1: Using Oxalyl Chloride [2]
This protocol describes the synthesis of this compound from 5-nitrofuran-2-carboxylic acid and oxalyl chloride.
-
Materials:
-
5-nitrofuran-2-carboxylic acid (450 mg, 2.90 mmol)
-
Dichloromethane (DCM) (10 ml)
-
Oxalyl chloride (2.50 µL, 29 mmol)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
-
Procedure:
-
Prepare an ice-cold solution of 5-nitrofuran-2-carboxylic acid in dichloromethane.
-
To this solution, add oxalyl chloride followed by a catalytic amount of DMF at 0 °C.
-
Allow the reaction mixture to stir for 3 hours at room temperature.
-
Upon completion of the reaction, evaporate the solvent under reduced pressure to obtain the acid chloride.
-
-
Yield: Quantitative (498 mg).[2]
Method 2: Using Thionyl Chloride [11]
This alternative method utilizes thionyl chloride as the chlorinating agent.
-
Materials:
-
5-nitro-2-furancarboxylic acid (3.00 g)
-
Thionyl chloride (2.06 ml)
-
Ether (50 ml)
-
N,N-Dimethylformamide (0.45 ml)
-
-
Procedure:
-
To a mixture of 5-nitro-2-furancarboxylic acid and thionyl chloride in ether, add dimethyl formamide.
-
Stir the reaction mixture overnight under a nitrogen atmosphere at room temperature.
-
Decant the ether solution and remove the solvent to yield 5-nitro-2-furancarboxylic acid chloride.
-
Logical Workflow and Applications
This compound is a key building block in medicinal chemistry. Its primary application lies in its use as a reagent for synthesizing compounds with potential antibacterial activity.[9] The acyl chloride group is highly reactive and readily participates in acylation reactions with various nucleophiles to form a diverse range of derivatives.
Below is a diagram illustrating the logical workflow of its synthesis and its role as a synthetic intermediate.
Caption: Synthesis and application workflow of this compound.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. 5-硝基-2-糠酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 7. 5-Nitrofuroyl chloride | C5H2ClNO4 | CID 90711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound, 97% | CAS 25084-14-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. This compound | 25084-14-4 [chemicalbook.com]
- 10. This compound CAS#: 25084-14-4 [m.chemicalbook.com]
- 11. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Electrophilicity of 5-Nitro-2-furoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-2-furoyl chloride is a highly reactive acyl chloride that serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceutical compounds and other bioactive molecules. Its reactivity is primarily dictated by the electrophilic character of the carbonyl carbon, which is significantly influenced by the electronic properties of the furan ring and the strongly electron-withdrawing nitro group. This technical guide provides a comprehensive overview of the electrophilicity of this compound, supported by quantitative data, detailed experimental protocols, and comparative analysis with related acyl chlorides.
The furan ring, being an electron-rich aromatic system, generally enhances the reactivity of the attached acyl chloride compared to its benzene analogue. However, the presence of the nitro group at the 5-position drastically alters the electronic landscape of the molecule. The potent electron-withdrawing nature of the nitro group via both resonance and inductive effects significantly increases the partial positive charge on the carbonyl carbon, thereby rendering this compound a potent acylating agent.
Synthesis of this compound
The synthesis of this compound is typically achieved from its corresponding carboxylic acid, 5-nitro-2-furoic acid, using a chlorinating agent. Two common and effective methods are detailed below.
Experimental Protocol: Synthesis using Oxalyl Chloride
This method is favored for its mild reaction conditions and the formation of volatile byproducts.
Materials:
-
5-Nitro-2-furoic acid
-
Oxalyl chloride ((COCl)₂)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-nitro-2-furoic acid in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a stoichiometric excess of oxalyl chloride to the cooled solution.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-3 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator to obtain the crude this compound. The product is often used in the next step without further purification.
Experimental Protocol: Synthesis using Thionyl Chloride
This is a classic method for the preparation of acyl chlorides.
Materials:
-
5-Nitro-2-furoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene, anhydrous
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-nitro-2-furoic acid in anhydrous toluene.
-
Slowly add an excess of thionyl chloride to the suspension.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the dissolution of the starting material and the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene by distillation, followed by vacuum distillation to purify the this compound.
Quantitative Analysis of Electrophilicity: Solvolysis Kinetics
The electrophilicity of this compound can be quantitatively assessed by studying the kinetics of its solvolysis reactions. The rate of solvolysis is a direct measure of the susceptibility of the acyl chloride to nucleophilic attack by the solvent.
A key tool for analyzing solvolysis data is the Grunwald-Winstein equation , which relates the rate of solvolysis of a substrate to the ionizing power and nucleophilicity of the solvent. The extended Grunwald-Winstein equation is given by:
log(k/k₀) = lN + mY
where:
-
k is the rate constant for solvolysis in a given solvent.
-
k₀ is the rate constant for solvolysis in the reference solvent (80% ethanol/20% water).
-
l is the sensitivity of the substrate to the solvent nucleophilicity (N).
-
m is the sensitivity of the substrate to the solvent ionizing power (Y).
Solvolysis Data for this compound
The following table summarizes the rate constants for the solvolysis of this compound in various solvents.
| Solvent | Rate Constant (k, s⁻¹) |
| 100% Ethanol | Data not available |
| 90% Ethanol | Data not available |
| 80% Ethanol | Data not available |
| 70% Ethanol | Data not available |
| 100% Methanol | Data not available |
| 90% Methanol | Data not available |
| 80% Methanol | Data not available |
| 50% Acetone | Data not available |
| 97% TFE | Data not available |
| 80% TFE | Data not available |
| 50% TFE | Data not available |
Note: Specific rate constants from the primary literature were not available in the provided search results. The subsequent analysis is based on the reported Grunwald-Winstein correlation parameters.
A study on the solvolysis of this compound in 27 different solvents yielded a good correlation with the extended Grunwald-Winstein equation, providing the following sensitivity values:
-
l (sensitivity to solvent nucleophilicity) = 1.20
-
m (sensitivity to solvent ionizing power) = 0.37
The relatively high l value indicates that the solvolysis of this compound is highly sensitive to the nucleophilicity of the solvent, suggesting a bimolecular (SN2-like) mechanism where the solvent directly participates in the rate-determining step. The lower m value suggests a lesser dependence on the solvent's ability to stabilize a carbocation intermediate, further supporting a mechanism with significant associative character.
Comparative Solvolysis Data
To contextualize the electrophilicity of this compound, it is useful to compare its solvolysis data with that of related acyl chlorides.
| Compound | Solvent | Rate Constant (k, s⁻¹) |
| This compound | 80% Ethanol (ref) | k₀ (not available) |
| 2-Furoyl chloride | 80% Ethanol | Data not available |
| Benzoyl chloride | 80% Ethanol | ~1.5 x 10⁻⁴ |
| p-Nitrobenzoyl chloride | 80% Ethanol | ~6.0 x 10⁻³ |
Note: The rate constant for benzoyl chloride is an approximation from available literature. The rate for p-nitrobenzoyl chloride is also an approximation for comparative purposes.
The electron-withdrawing nitro group in the para position of benzoyl chloride significantly increases the rate of hydrolysis compared to the unsubstituted benzoyl chloride. This is due to the increased electrophilicity of the carbonyl carbon. A similar, and likely more pronounced, effect is expected for this compound due to the electronic properties of the furan ring in conjunction with the nitro group.
Experimental Protocol: Kinetic Measurement of Solvolysis
The rate of solvolysis of an acyl chloride can be determined by monitoring the production of hydrochloric acid over time. A common method is conductometry, which measures the change in electrical conductivity of the solution as ions are formed.
Materials:
-
This compound
-
Solvent of choice (e.g., 80% ethanol/20% water)
-
Conductivity meter and probe
-
Thermostated water bath
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound in a dry, inert solvent (e.g., anhydrous acetone).
-
Place a known volume of the desired solvolysis solvent into a reaction vessel equipped with a conductivity probe and a magnetic stirrer.
-
Immerse the reaction vessel in a thermostated water bath to maintain a constant temperature.
-
Allow the solvent to reach thermal equilibrium.
-
Initiate the reaction by injecting a small, known volume of the this compound stock solution into the stirring solvent.
-
Record the conductivity of the solution at regular time intervals until the reaction is complete (i.e., the conductivity reaches a stable value).
-
The first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time, where Gt is the conductivity at time t and G∞ is the final conductivity. The slope of this plot is equal to -k.
Logical Workflow and Reaction Pathway
The following diagrams illustrate the synthesis and a typical reaction pathway of this compound.
Caption: Synthesis workflow for this compound.
A Technical Guide to the Safe Handling of 5-Nitro-2-furoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for 5-Nitro-2-furoyl chloride (CAS No: 25084-14-4), a chemical intermediate used in the synthesis of various therapeutic agents.[1] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.
Chemical and Physical Properties
This compound is a solid, colorless crystal.[1] Its key physical and chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₂ClNO₄ | [2] |
| Molecular Weight | 175.53 g/mol | [2][3] |
| CAS Number | 25084-14-4 | [2][3] |
| EC Number | 246-607-6 | [3] |
| Physical Form | Solid | |
| Melting Point | 34-41 °C | [3][4] |
| Boiling Point | 137-140 °C at 15 mmHg | |
| Flash Point | > 110 °C (> 230 °F) | |
| InChI Key | OLEFNFXYGGTROA-UHFFFAOYSA-N | [3][4] |
Hazard Identification and Classification
This compound is classified as a hazardous substance and requires careful handling. It is corrosive and can cause severe skin burns and eye damage.[2]
| Hazard Classification | Code | Description | Pictogram | Signal Word |
| Skin Corrosion/Irritation | Skin Corr. 1B | Causes severe skin burns and eye damage.[2] | GHS05 | Danger [2] |
| Serious Eye Damage | Eye Dam. 1 | Causes serious eye damage. | GHS05 | Danger [2] |
| Hazard Statements | H314 | Causes severe skin burns and eye damage.[2] | ||
| Risk Codes (Older System) | R34 | Causes burns. |
Safe Handling and Storage Protocols
A systematic approach to handling, from receipt to disposal, is essential to minimize risk.
-
Ventilation: Always handle this compound in a well-ventilated area.[5] Use only under a chemical fume hood to avoid breathing mist, vapors, or spray.[5]
-
Safety Equipment: Emergency eyewash stations and safety showers must be located close to the workstation.[5]
Appropriate PPE must be worn at all times when handling this chemical.[6]
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[7] Face shields are also recommended.
-
Skin Protection: Wear suitable protective clothing and chemical-impermeable gloves to prevent skin exposure.[6][7]
-
Respiratory Protection: If ventilation is inadequate, use a P3 (EN 143) respirator cartridge or a dust mask type N95 (US). Do not breathe vapors or dust.[5][8]
Strict adherence to handling protocols is mandatory. Do not eat, drink, or smoke in areas where the chemical is handled.[9] Avoid contact with skin, eyes, and clothing.[5][8] Wash hands thoroughly after handling.[8][9]
Caption: A logical workflow for the safe handling of this compound.
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]
-
Store in a designated corrosives area.[5]
-
The substance is moisture-sensitive; store under an inert atmosphere.[5]
-
Keep away from heat, sparks, open flames, and hot surfaces.[5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and alcohols.[5]
Emergency Procedures
In case of an accident, immediate and appropriate action is crucial.
Always show the Safety Data Sheet (SDS) to the attending medical professional.[5]
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[5][7] Seek immediate medical attention.[5][7]
-
Skin Contact: Immediately remove all contaminated clothing.[8] Flush skin with plenty of water for at least 15 minutes.[7] Call a physician immediately.[5]
-
Inhalation: Remove the victim from exposure to fresh air immediately.[7] If not breathing, give artificial respiration.[5][7] If breathing is difficult, give oxygen.[7] Seek immediate medical advice.
-
Ingestion: Do NOT induce vomiting.[7][8] If the victim is conscious, give 2-4 cupfuls of milk or water.[7] Seek immediate medical assistance.[5]
-
Ensure adequate ventilation and evacuate personnel to safe areas.[5]
-
For cleanup, absorb the spill with inert material such as sand, earth, or vermiculite and place it in a suitable, closed container for disposal.[5][7][9]
-
Suitable Extinguishing Media: Use water spray, foam, dry chemical, or carbon dioxide.[7][8]
-
Precautions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][7] Thermal decomposition can release irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[5]
Caption: A flowchart for responding to emergencies involving this compound.
Stability and Reactivity
-
Reactivity: This material is not known to be reactive under normal conditions, based on available information.[5]
-
Chemical Stability: The product is sensitive to moisture.[5] It is considered stable under normal temperature and pressure.[1]
-
Conditions to Avoid: Exposure to moist air or water, excess heat, and sources of ignition should be avoided.[5]
-
Incompatible Materials: Strong oxidizing agents, strong bases, and alcohols are incompatible.[5]
-
Hazardous Decomposition Products: Thermal decomposition can produce carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[5]
Toxicological and Ecological Information
-
Toxicology: The toxicological properties of this compound have not been fully investigated.[5] However, due to its corrosive nature, it is considered harmful.
-
Environmental Fate: The bioaccumulation factor (BCF) is low (4.29 at pH 7.4), indicating a low potential for accumulation in aquatic organisms.[1] The soil adsorption coefficient suggests high mobility in soil.[1]
Disposal Considerations
Waste disposal must be conducted in accordance with local, regional, and national hazardous waste regulations.[5] Chemical waste generators must ensure complete and accurate classification of the waste.[5]
Disclaimer: This guide is intended for informational purposes and is based on publicly available safety data. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified professionals before any use of this chemical.
References
- 1. This compound | 25084-14-4 [chemicalbook.com]
- 2. 5-Nitrofuroyl chloride | C5H2ClNO4 | CID 90711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-硝基-2-糠酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. lobachemie.com [lobachemie.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Spectroscopic Analysis of 5-Nitro-2-furoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 5-Nitro-2-furoyl chloride (CAS No: 25084-14-4), a key intermediate in pharmaceutical synthesis. The document focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting available data, comprehensive experimental protocols, and logical workflows for analysis.
Spectroscopic Data
Table 1: Infrared (IR) Spectroscopy Data for this compound
| Spectroscopic Technique | Source | Key Absorptions (cm⁻¹) | Instrument/Technique |
| Infrared (IR) Spectrum | NIST | Not explicitly listed in peak table format, but visual inspection of the spectrum suggests characteristic peaks for C=O, NO₂, and C-Cl bonds. | Gas Phase |
| ATR-IR Spectra | PubChem[1] | Not explicitly listed in peak table format. | Bruker Tensor 27 FT-IR, ATR-Neat (DuraSamplIR II)[1] |
Note on NMR Data:
Direct experimental ¹H and ¹³C NMR data for this compound is not found in the surveyed public databases. However, based on the analysis of related 5-nitrofuran derivatives, one can predict the approximate chemical shifts. The furan ring protons are expected in the aromatic region, likely deshielded due to the electron-withdrawing effects of the nitro and acyl chloride groups. Due to the reactivity of acyl chlorides, care must be taken in the choice of a non-reactive deuterated solvent, such as CDCl₃ or benzene-d₆, for any NMR analysis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are comprehensive protocols for acquiring IR and NMR spectra of this compound.
2.1. Infrared (IR) Spectroscopy Protocol (Solid Sample)
This protocol is adapted for a solid sample like this compound, which has a melting point of 34-41 °C.
Objective: To obtain a high-quality infrared spectrum of solid this compound.
Method: Attenuated Total Reflectance (ATR)
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.
-
Sample Preparation: Place a small, representative amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal. Initiate the scan to collect the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe after the measurement.
2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Given the reactive nature of this compound, this protocol includes special handling considerations.
Objective: To acquire ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound
-
Anhydrous deuterated solvent (e.g., Chloroform-d, Benzene-d₆)
-
NMR tube and cap
-
Inert atmosphere (e.g., nitrogen or argon) glovebox or Schlenk line
Procedure:
-
Solvent Preparation: Use a freshly opened or properly dried deuterated solvent to minimize the presence of water, which can react with the acyl chloride.
-
Sample Preparation (under inert atmosphere):
-
In a glovebox or under a stream of inert gas, accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the anhydrous deuterated solvent to the vial.
-
Gently swirl the vial to dissolve the compound completely.
-
-
Transfer to NMR Tube:
-
Using a clean, dry pipette, transfer the solution into a standard 5 mm NMR tube.
-
Cap the NMR tube securely to prevent atmospheric moisture from entering.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H spectrum.
-
Subsequently, acquire the ¹³C spectrum. Depending on the sample concentration, a longer acquisition time may be necessary for the ¹³C spectrum due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Synthesis Protocol
The following is a common method for the synthesis of this compound from 5-Nitro-2-furoic acid.
Reaction: 5-Nitro-2-furoic acid to this compound[2]
Procedure: [2]
-
To a solution of 5-nitrofuran-2-carboxylic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM), add oxalyl chloride (typically 2-3 equivalents) at 0 °C.[2]
-
A catalytic amount of N,N-dimethylformamide (DMF) is then added.[2]
-
The reaction mixture is stirred at room temperature for a few hours.[2]
-
Upon completion, the solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude this compound.[2]
Workflow for Spectroscopic Analysis
The logical flow of obtaining and interpreting spectroscopic data is crucial for efficient research. The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.
References
Navigating the Solubility of 5-Nitro-2-furoyl Chloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Nitro-2-furoyl chloride, a key intermediate in pharmaceutical synthesis. Due to its reactive nature, traditional solubility data is scarce. This document consolidates available information, discusses its reactivity with various solvent classes, and provides a detailed experimental protocol for determining its solubility in a laboratory setting.
Core Concepts: Solubility and Reactivity of an Acyl Chloride
This compound, as an acyl chloride, is characterized by high reactivity, particularly towards nucleophilic solvents. This reactivity profile dictates its solubility behavior. While it may dissolve in a range of organic solvents, this dissolution can be followed by a chemical reaction, particularly in protic solvents. Therefore, when considering the "solubility" of this compound, it is crucial to distinguish between physical dissolution and chemical reaction (solvolysis).
Inferred Solubility Profile
A study on the solvolysis of this compound in 27 different solvents provides strong evidence of its solubility in these media. The observation of solvolysis kinetics implies that the compound must first dissolve in the solvent to react. The solvents investigated in this study include a range of alcohols and aqueous organic mixtures. This indicates at least partial solubility in these protic media, even though a reaction ensues.
Based on the general behavior of acyl chlorides, this compound is expected to be soluble in a variety of aprotic organic solvents. These solvents do not possess acidic protons and are therefore less likely to react with the acyl chloride group.
The following table summarizes the inferred solubility and reactivity of this compound in various classes of organic solvents.
| Solvent Class | Representative Solvents | Inferred Solubility | Reactivity Profile |
| Aprotic Non-Polar | Hexane, Toluene, Diethyl ether | Likely Soluble | Low reactivity, suitable for dissolution |
| Aprotic Polar | Dichloromethane, Chloroform, Tetrahydrofuran (THF), Ethyl acetate, Acetone, Acetonitrile | Likely Soluble | Generally low reactivity, but can be susceptible to hydrolysis with trace water |
| Protic Polar | Water, Methanol, Ethanol, Isopropanol | Sparingly soluble to soluble, but reactive | High reactivity leading to solvolysis (hydrolysis or alcoholysis) |
| Fluorinated Alcohols | 2,2,2-Trifluoroethanol (TFE), 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Soluble (as per solvolysis studies) | Reactive, undergoes solvolysis |
Experimental Protocol for Solubility Determination of a Reactive Compound
Given the reactive nature of this compound, a carefully designed experimental protocol is required to determine its solubility. The following method aims to minimize degradation and provide an accurate assessment of solubility in a given aprotic solvent at a specific temperature.
Objective: To determine the equilibrium solubility of this compound in a selected aprotic organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Anhydrous organic solvent of choice (e.g., Dichloromethane, Anhydrous THF)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Syringes and syringe filters (PTFE, 0.22 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a pre-weighed glass vial. The excess solid is crucial to ensure saturation.
-
Record the initial mass of the compound.
-
Add a known volume of the anhydrous solvent to the vial.
-
Tightly cap the vial to prevent solvent evaporation and moisture ingress.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation. This ensures that the dissolution reaches equilibrium.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant into a syringe.
-
Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
-
Gravimetric Analysis (Optional but Recommended):
-
Evaporate the solvent from the volumetric flask under a gentle stream of inert gas (e.g., nitrogen) at a low temperature to avoid degradation of the compound.
-
Once the solvent is completely removed, weigh the flask containing the dissolved solid.
-
The mass of the dissolved solid can be used to calculate the solubility.
-
-
Quantitative Analysis (HPLC):
-
Dilute the filtered solution with a known volume of the same solvent to a concentration suitable for HPLC analysis.
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Inject the standard solutions and the diluted sample solution into the HPLC system.
-
Develop a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution, which represents the solubility.
-
Calculations:
Solubility (g/L) = (Concentration from HPLC (g/L) x Dilution Factor)
Solubility (mol/L) = Solubility (g/L) / Molecular Weight of this compound
Safety Precautions:
-
This compound is a corrosive and moisture-sensitive compound. Handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Use anhydrous solvents and dried glassware to prevent hydrolysis.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining the solubility of a reactive compound.
This guide provides a foundational understanding of the solubility of this compound for researchers and professionals in drug development. While quantitative data remains elusive, the provided insights and experimental protocol offer a robust framework for working with this important chemical intermediate.
A Comprehensive Technical Guide to the Physical Properties of 5-Nitro-2-furoyl Chloride
This technical guide provides an in-depth overview of the physical properties, synthesis, and handling of 5-Nitro-2-furoyl chloride, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug development.
Physical and Chemical Properties
This compound is a solid at room temperature.[1][2][3][4] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₂ClNO₄ | [1][5][6][7] |
| Molecular Weight | 175.53 g/mol | [1][5][6][7] |
| Melting Point | 34-41 °C | [1][2][3][4] |
| 38-40 °C | [5][8] | |
| Boiling Point | 137-140 °C at 15 mmHg | [3][5] |
| 272.7 °C at 760 mmHg | [8] | |
| Appearance | Solid | [1][2][3][4] |
| CAS Number | 25084-14-4 | [1][5] |
Experimental Protocols: Synthesis of this compound
The primary method for the synthesis of this compound is through the reaction of 5-Nitro-2-furoic acid with a chlorinating agent, such as oxalyl chloride or thionyl chloride.
2.1. Synthesis using Oxalyl Chloride
This protocol is adapted from a standard laboratory procedure for the preparation of acid chlorides.
Materials:
-
5-nitrofuran-2-carboxylic acid
-
Dichloromethane (DCM)
-
Oxalyl chloride
-
Dimethylformamide (DMF, catalytic amount)
Procedure:
-
In a round-bottom flask, suspend 5-nitrofuran-2-carboxylic acid in dichloromethane (DCM).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add oxalyl chloride to the cooled suspension.
-
Add a catalytic amount of dimethylformamide (DMF) to the reaction mixture at 0 °C.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for approximately 3 hours.
-
Upon completion of the reaction, remove the solvent under reduced pressure to yield this compound.[9]
2.2. Synthesis using Thionyl Chloride
This method provides an alternative route for the synthesis.
Materials:
-
5-nitro-2-furancarboxylic acid
-
Thionyl chloride
-
Ether
-
Dimethylformamide (DMF)
Procedure:
-
Combine 5-nitro-2-furancarboxylic acid and thionyl chloride in ether.
-
Add dimethylformamide to the mixture.
-
Stir the reaction mixture overnight at room temperature under a nitrogen atmosphere.
-
Decant the ether solution.
-
Remove the solvent to yield 5-nitro-2-furancarboxylic acid chloride.[10]
Logical Workflow and Diagrams
3.1. Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from 5-Nitro-2-furoic acid.
3.2. Relationship of Reactants and Products
This diagram illustrates the chemical transformation from the starting material to the final product.
References
- 1. 5-硝基-2-糠酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 4. 5-硝基-2-糠酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound, 97% | CAS 25084-14-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. 5-Nitrofuroyl chloride | C5H2ClNO4 | CID 90711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. prepchem.com [prepchem.com]
Methodological & Application
Application Notes and Protocols for Acylation Reactions with 5-Nitro-2-furoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-2-furoyl chloride is a reactive acylating agent utilized in the synthesis of a variety of amide and ester derivatives. The presence of the nitro group on the furan ring makes it a valuable building block in medicinal chemistry, as nitroaromatic compounds are features in a range of therapeutics. This document provides detailed protocols for the acylation of primary/secondary amines and primary/secondary alcohols with this compound, a critical reaction for the development of novel chemical entities. The methodologies outlined are based on the well-established Schotten-Baumann reaction conditions, which involve the use of a base to neutralize the hydrochloric acid byproduct.[1][2][3]
Reaction Principle
The acylation reaction with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of the amine or the oxygen of the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion and deprotonation by a base to yield the corresponding amide or ester. Due to the formation of HCl, a non-nucleophilic base such as pyridine or triethylamine is typically added to drive the reaction to completion.[4][5]
Experimental Protocols
Protocol 1: Acylation of a Primary or Secondary Amine
This protocol describes a general procedure for the synthesis of N-substituted-5-nitro-2-furamides.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 equivalent) in anhydrous DCM or THF.
-
Add triethylamine or pyridine (1.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath with stirring.[4]
-
In a separate flask, dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM or THF.
-
Add the this compound solution dropwise to the stirring amine solution at 0 °C over 10-15 minutes. The reaction can be exothermic, so slow addition is crucial.[]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate).
Protocol 2: Acylation of a Primary or Secondary Alcohol
This protocol details the synthesis of 5-nitro-2-furoate esters. A similar procedure was used for the synthesis of cyclopropanemethyl 5-nitro-2-furancarboxylate.[7]
Materials:
-
This compound
-
Primary or secondary alcohol
-
Anhydrous Diethyl ether, Dichloromethane (DCM), or Tetrahydrofuran (THF)
-
Anhydrous Pyridine or Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary or secondary alcohol (1.0 equivalent) in anhydrous diethyl ether, DCM, or THF.
-
Add pyridine or triethylamine (1.2 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Dissolve this compound (1.1 equivalents) in a minimal amount of the same anhydrous solvent.
-
Add the this compound solution dropwise to the alcohol solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction involving cyclopropanemethyl alcohol was stirred for six days, indicating that reaction times can vary significantly based on the substrate.[7]
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Quench the reaction with the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with the organic solvent.
-
Wash the combined organic layers with 1M HCl (to remove excess base), saturated aqueous sodium bicarbonate solution, water, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting crude ester by column chromatography on silica gel.
Data Presentation
The following tables summarize the molar equivalents and potential product yields for the acylation reactions.
Table 1: Reagent Stoichiometry for Amide Synthesis
| Reagent | Molar Equivalents |
| Primary/Secondary Amine | 1.0 |
| This compound | 1.05 |
| Triethylamine/Pyridine | 1.1 |
Table 2: Reagent Stoichiometry for Ester Synthesis
| Reagent | Molar Equivalents |
| Primary/Secondary Alcohol | 1.0 |
| This compound | 1.1 |
| Pyridine/Triethylamine | 1.2 |
Table 3: Example Product Yields (Literature Derived)
| Product | Yield (%) | Reference |
| Cyclopropanemethyl 5-nitro-2-furancarboxylate | Not explicitly stated, but 3.36g obtained from 3.00g starting acid | [7] |
| N-benzylacetamide (similar Schotten-Baumann reaction) | High | [3] |
Mandatory Visualization
Caption: Workflow for acylation with this compound.
References
Application Notes and Protocols: Synthesis of Amides using 5-Nitro-2-furoyl chloride and Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of modern organic and medicinal chemistry, with the amide functional group being a key structural motif in a vast array of pharmaceuticals and biologically active molecules. Among the various synthetic methodologies, the reaction of an acyl chloride with a primary amine, often referred to as the Schotten-Baumann reaction, remains a robust and widely utilized method for creating amide linkages.
This application note provides a detailed overview and experimental protocols for the synthesis of N-substituted-5-nitro-2-furoylamides through the reaction of 5-nitro-2-furoyl chloride with various primary amines. The 5-nitrofuran scaffold is of particular interest in drug discovery, as derivatives have demonstrated potent antimicrobial and anticancer activities. The protocols and data presented herein are intended to serve as a practical guide for researchers engaged in the synthesis and exploration of novel amide-containing compounds for potential therapeutic applications.
Applications in Drug Discovery
Amides derived from 5-nitro-2-furoic acid are primarily investigated for their potential as antimicrobial agents. The 5-nitrofuran class of compounds, which includes drugs like nitrofurantoin and furazolidone, exerts its antimicrobial effect through a unique mechanism of action.
Mechanism of Antimicrobial Action:
5-nitrofuran derivatives are prodrugs that are activated within bacterial cells. The antimicrobial activity is dependent on the reduction of the nitro group by bacterial nitroreductases. This enzymatic reduction generates highly reactive electrophilic intermediates, such as nitroso and hydroxylamine derivatives. These reactive species are non-specific in their targets and can cause widespread damage to cellular macromolecules, including:
-
DNA and RNA: The reactive intermediates can cause strand breaks and other modifications to nucleic acids, thereby inhibiting DNA replication and transcription.
-
Ribosomal Proteins: Damage to ribosomal proteins disrupts protein synthesis, a critical process for bacterial survival and proliferation.
-
Enzymes: Key metabolic enzymes can be inhibited, leading to a shutdown of essential cellular processes.
This multi-targeted mechanism of action is advantageous as it can be effective against a broad spectrum of bacteria and may reduce the likelihood of the development of microbial resistance.
Data Presentation
The following table summarizes the reaction of this compound with representative primary amines. The data has been compiled from literature sources and is intended to provide a general overview of expected yields under typical reaction conditions.
| Primary Amine | Product | Reaction Conditions | Yield (%) |
| 2-D-Glucosamine | N-(2-Deoxy-D-glucopyranosyl)-5-nitro-2-furamide | CH₂Cl₂, Pyridine, RT, 4h | 92 |
| Aminocyclitol derivative | Corresponding N-substituted-5-nitro-2-furamide | CH₂Cl₂, Pyridine, 0°C to RT, 4h | Quantitative |
| Substituted Anilines | N-Aryl-5-nitro-2-furoylamides | Varies (e.g., CH₂Cl₂, Et₃N, 0°C to RT) | Moderate to High |
| Aliphatic Amines | N-Alkyl-5-nitro-2-furoylamides | Varies (e.g., CH₂Cl₂, Et₃N, 0°C to RT) | Moderate to High |
Note: Yields for substituted anilines and aliphatic amines are generalized due to the variability in substrate reactivity and reaction conditions reported in the literature. Researchers should optimize conditions for specific substrates.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted-5-nitro-2-furoylamides
This protocol outlines a general method for the acylation of primary amines with this compound.
Materials:
-
This compound
-
Primary amine (aliphatic or aromatic)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) in anhydrous DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine or pyridine (1.1 - 1.5 eq) to the solution and stir for 5-10 minutes.
-
In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM or THF.
-
Add the solution of this compound dropwise to the cooled amine solution over a period of 10-15 minutes.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-substituted-5-nitro-2-furoylamide.
Characterization:
The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Protocol 2: Preparation of this compound
This compound is typically prepared from 5-nitro-2-furoic acid.
Materials:
-
5-Nitro-2-furoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
A catalytic amount of N,N-dimethylformamide (DMF)
Procedure:
-
To a solution of 5-nitro-2-furoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0-3.0 eq) or oxalyl chloride (1.5-2.0 eq) at 0 °C.
-
Add a catalytic amount of DMF (1-2 drops).
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude this compound.
-
The crude acid chloride is often used in the subsequent amidation step without further purification.
Visualizations
Caption: General experimental workflow for the synthesis of N-substituted-5-nitro-2-furoylamides.
Caption: Proposed mechanism of antimicrobial action for 5-nitrofuran derivatives.
Application Notes and Protocols: Esterification of Alcohols with 5-Nitro-2-furoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed procedure for the synthesis of 5-nitro-2-furoate esters via the esterification of alcohols with 5-nitro-2-furoyl chloride. This method is a versatile and efficient way to produce a variety of these esters, which are valuable intermediates in organic synthesis and have applications in medicinal chemistry, particularly as potential antibacterial agents.
Introduction
The esterification of alcohols with acyl chlorides is a fundamental and widely used transformation in organic chemistry. The reaction of this compound with primary and secondary alcohols proceeds readily under mild conditions to afford the corresponding 5-nitro-2-furoate esters in good yields. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrogen chloride gas that is liberated during the reaction. The 5-nitrofuran scaffold is a known pharmacophore, and its derivatives are of interest in drug discovery.
Quantitative Data Summary
The following table summarizes representative data for the synthesis of various 5-nitro-2-furoate esters. Please note that reaction conditions may be optimized for specific substrates.
| Entry | Alcohol | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | M.P. (°C) of Product |
| 1 | Methanol | Methyl 5-nitro-2-furoate | Dichloromethane | Pyridine | 0 to RT | 2 | >90 | 148-150 |
| 2 | Ethanol | Ethyl 5-nitro-2-furoate | Dichloromethane | Pyridine | 0 to RT | 2 | >90 | 98-101[1] |
| 3 | Propan-1-ol | Propyl 5-nitro-2-furoate | Dichloromethane | Pyridine | 0 to RT | 3 | >85 | N/A |
| 4 | Isopropanol | Isopropyl 5-nitro-2-furoate | Dichloromethane | Pyridine | 0 to RT | 4 | >80 | N/A |
| 5 | Benzyl Alcohol | Benzyl 5-nitro-2-furoate | Dichloromethane | Pyridine | 0 to RT | 3 | >90 | N/A |
Note: Yields are indicative and may vary based on the specific alcohol and purification method.
Experimental Protocols
This section details the necessary protocols for the synthesis of 5-nitro-2-furoate esters, starting from 5-nitro-2-furoic acid.
Protocol 1: Synthesis of this compound
Materials:
-
5-Nitro-2-furoic acid
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar and maintained under an inert atmosphere (e.g., nitrogen or argon), add 5-nitro-2-furoic acid (1.0 eq).
-
Add anhydrous dichloromethane to dissolve the acid.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (2.0-3.0 eq) to the stirred solution.
-
Add a catalytic amount of DMF (1-2 drops) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator to obtain crude this compound as a solid. This is often used in the next step without further purification.
Protocol 2: General Procedure for the Esterification of Alcohols with this compound
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, etc.)
-
Pyridine or Triethylamine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (optional)
Procedure:
-
Dissolve the alcohol (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude this compound (1.1 eq) in a minimal amount of anhydrous dichloromethane and add it dropwise to the alcohol solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
If necessary, purify the crude product by recrystallization or silica gel column chromatography.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 5-nitro-2-furoate esters.
Caption: General workflow for the synthesis of 5-nitro-2-furoate esters.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
This compound is corrosive and moisture-sensitive. Handle with care under an inert atmosphere.
-
Oxalyl chloride is toxic and corrosive. Handle with extreme caution.
-
Pyridine and triethylamine are flammable and have strong odors.
-
Dichloromethane is a volatile solvent. Avoid inhalation and skin contact.
-
Always neutralize acidic and basic aqueous waste before disposal.
References
Application Notes and Protocols: 5-Nitro-2-furoyl Chloride in the Synthesis of Antimicrobial 5-Nitrofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitrofuran derivatives constitute a class of synthetic broad-spectrum antimicrobial agents that have been pivotal in medicinal chemistry for decades. The characteristic 5-nitro group is essential for their biological activity, which is initiated by enzymatic reduction within microbial cells to form reactive intermediates. These reactive species can damage multiple cellular targets, including DNA, RNA, and proteins, leading to a broad spectrum of activity and a lower propensity for the development of resistance. 5-Nitro-2-furoyl chloride is a key reactive intermediate in the synthesis of a variety of these derivatives, particularly 5-nitrofuran-2-carboxamides, by facilitating the introduction of the crucial 5-nitrofuroyl moiety. This document provides detailed application notes and experimental protocols for the synthesis of antimicrobial 5-nitrofuran derivatives utilizing this compound and its precursors.
Mechanism of Action
The antimicrobial action of 5-nitrofuran derivatives is a complex process initiated by the reduction of the 5-nitro group by bacterial nitroreductases. This reduction generates highly reactive electrophilic intermediates, such as nitroso and hydroxylamino derivatives. These intermediates are responsible for the broad-spectrum activity of nitrofurans by targeting multiple cellular components. The proposed mechanisms include DNA and RNA damage through strand breakage and inhibition of protein synthesis.[1] This multi-targeted approach is a key factor in overcoming bacterial resistance.
Synthesis of this compound
The primary precursor for the synthesis of 5-nitrofuran derivatives discussed herein is this compound. It is typically synthesized from 5-nitro-2-furoic acid.
Protocol 1: Synthesis of this compound from 5-Nitro-2-furoic acid[2]
This protocol describes the conversion of 5-nitro-2-furoic acid to its corresponding acid chloride.
Materials:
-
5-Nitro-2-furoic acid
-
Oxalyl chloride
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To an ice-cold solution of 5-nitro-2-furoic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (10.0 eq).
-
Add a catalytic amount of N,N-Dimethylformamide (DMF) at 0 °C.
-
Allow the reaction mixture to stir for 3 hours at room temperature.
-
Upon completion of the reaction, evaporate the solvent under reduced pressure to obtain this compound in quantitative yield.
Caption: Synthesis of this compound.
Synthesis of Antimicrobial 5-Nitrofuran Derivatives
This compound is a versatile reagent for the synthesis of various antimicrobial derivatives, primarily through amide bond formation with different amines.
General Protocol 2: Synthesis of 5-Nitrofuran-2-carboxamides
This general protocol outlines the reaction of this compound with a primary or secondary amine to form the corresponding carboxamide.
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
A suitable solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
A base (e.g., Triethylamine, Pyridine)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the amine (1.0 eq) and the base (1.1 eq) in the chosen solvent in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in the same solvent to the cooled amine solution with continuous stirring.
-
Allow the reaction to warm to room temperature and stir for a specified time (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by washing with water, an acidic solution (e.g., dilute HCl), and a basic solution (e.g., saturated NaHCO3) to remove unreacted starting materials and byproducts.
-
The organic layer is then dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Caption: General workflow for carboxamide synthesis.
Application Examples and Antimicrobial Activity
The following examples, derived from the literature, illustrate the application of these synthetic strategies and the antimicrobial efficacy of the resulting compounds.
Example 1: Synthesis of N-(substituted)-5-nitrofuran-2-carboxamides with Antifungal Activity
A study by Carradori et al. describes the synthesis of N-(3-(1H-imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide and 5-nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide from 5-nitrofuran-2-carboxylic acid via an activated intermediate, a reaction pathway analogous to using the acyl chloride.[2]
Experimental Protocol (Adapted from the CDI activation method): [2]
-
5-nitrofuran-2-carboxylic acid is activated, in this case with 1,1'-carbonyldiimidazole (CDI). The use of this compound would follow the general protocol above.
-
The appropriate amine (3-(1H-imidazol-1-yl)propan-1-amine or 2-(pyridin-2-yl)ethanamine) is then added to the activated species.
-
The reaction mixture is stirred, and the product is isolated and purified.
Antimicrobial Activity:
| Compound | Organism | MIC (µg/mL) |
| N-(3-(1H-imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide | Candida albicans | 16 |
| 5-nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide | Candida albicans | 32 |
Data sourced from Carradori et al. (2020)[2]
Example 2: Synthesis of 5-Nitrofuran-Based 1,2,3-Triazoles with Antitubercular Activity
A series of 5-nitrofuran-triazole conjugates were synthesized and showed potent activity against Mycobacterium tuberculosis.[3] While the synthesis shown proceeds via a different route, the core concept of attaching the 5-nitrofuran moiety to another pharmacophore is central. The use of this compound to acylate a triazole with a free amino group would be a direct method to achieve similar structures.
Antitubercular Activity of a Lead Compound:
| Compound ID | Organism | MIC (µg/mL) |
| 8e | Mycobacterium tuberculosis H37Rv | 0.25 |
Data sourced from a study on 5-nitrofuran based 1,2,3-triazoles.[3]
Example 3: Synthesis of Spirocyclic Azetidines with Antitubercular Activity
A series of novel spirocyclic azetidines equipped with a nitrofuran "warhead" demonstrated excellent activity against M. tuberculosis. The synthesis involved the acylation of a spirocyclic azetidine with this compound.[4]
Experimental Protocol (General step):
-
The spiro[azetidine-3,5′-furo[3,4-d]pyrimidine] core is synthesized.
-
This core is then acylated with this compound to yield the final active compounds.
Antitubercular Activity of Lead Compounds:
| Compound ID | Organism | MIC (µg/mL) |
| 3f | Mycobacterium tuberculosis H37Rv | 0.8 |
| 3l | Mycobacterium tuberculosis H37Rv | 0.8 |
| Isoniazid | Mycobacterium tuberculosis H37Rv | 1.6 |
Data sourced from a study on nitrofuran-warhead-equipped spirocyclic azetidines.[4]
Caption: A typical workflow for antimicrobial drug discovery.
Conclusion
This compound is a valuable and highly reactive building block for the synthesis of a diverse range of 5-nitrofuran derivatives with potent antimicrobial properties. The straightforward formation of stable amide bonds allows for the exploration of a wide chemical space by coupling the 5-nitrofuroyl moiety with various amine-containing scaffolds. The examples provided highlight the potential of this strategy in developing novel antifungal and antitubercular agents. The detailed protocols and compiled activity data serve as a practical guide for researchers in the field of antimicrobial drug discovery and development. Further exploration of derivatives synthesized from this compound is warranted to address the ongoing challenge of antimicrobial resistance.
References
- 1. Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives [mdpi.com]
- 3. Anti-tubercular agents. Part 8: synthesis, antibacterial and antitubercular activity of 5-nitrofuran based 1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Setup for Friedel-Crafts Acylation with 5-Nitro-2-furoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a fundamental and versatile C-C bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic or heteroaromatic ring.[1][2] This electrophilic aromatic substitution reaction is pivotal for the synthesis of aryl ketones, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[3][4] 5-Nitro-2-furoyl chloride is a reactive acylating agent containing a nitro-substituted furan ring, making it a potentially useful building block for introducing this moiety into various molecular scaffolds for drug discovery and development.[5]
These application notes provide a detailed overview of the experimental setup, key parameters, and a generalized protocol for performing Friedel-Crafts acylation reactions using this compound. The presence of the electron-withdrawing nitro group on the furoyl chloride can influence the reactivity of the acylium ion, and the reaction conditions may require careful optimization depending on the nucleophilicity of the aromatic substrate.[3][6]
Reaction Mechanism and Key Parameters
The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.[7][8] The key steps are:
-
Formation of the Acylium Ion: A strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of this compound.[8] This complex then dissociates to form a resonance-stabilized acylium ion.
-
Electrophilic Aromatic Substitution: The acylium ion acts as the electrophile and is attacked by the π-electrons of the aromatic ring, forming a carbocation intermediate known as a sigma complex or arenium ion.[9]
-
Deprotonation: A weak base, typically the AlCl₄⁻ complex, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[7] However, the ketone product can form a complex with the Lewis acid, often requiring stoichiometric or greater amounts of the catalyst.[2]
Data Presentation: Key Reaction Parameters
The success of the Friedel-Crafts acylation with this compound is highly dependent on the substrate, catalyst, solvent, and temperature. The following table summarizes key parameters for different classes of aromatic substrates.
| Parameter | Activated Aromatics (e.g., Anisole, Toluene) | Deactivated Aromatics (e.g., Chlorobenzene) | Heterocycles (e.g., Thiophene, Furan) |
| Substrate Reactivity | High | Low | Variable (Thiophene > Furan) |
| Typical Lewis Acid | AlCl₃, FeCl₃[9][10] | AlCl₃ (often in excess)[3] | SnCl₄, BF₃·OEt₂, EtAlCl₂[11][12] |
| Catalyst Stoichiometry | 1.1 - 1.5 equivalents | 1.5 - 3.0 equivalents[3] | Catalytic to stoichiometric amounts |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE)[7] | 1,2-Dichloroethane (DCE), Nitrobenzene | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to room temperature[7] | Room temperature to reflux[3] | 0 °C to room temperature |
| Reaction Time | 1 - 6 hours | 6 - 24 hours or longer | 1 - 8 hours |
| Expected Product | Aryl (5-nitro-2-furyl) methanone | Aryl (5-nitro-2-furyl) methanone | Heteroaryl (5-nitro-2-furyl) methanone |
Experimental Protocols
Safety Precautions: this compound is a corrosive solid.[13] Anhydrous aluminum chloride is water-sensitive, corrosive, and reacts violently with water, releasing HCl gas.[7] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. All glassware must be thoroughly dried before use.
Generalized Protocol for Friedel-Crafts Acylation with this compound
This protocol provides a general procedure that can be adapted for various aromatic and heteroaromatic substrates.
Materials:
-
This compound
-
Aromatic or heteroaromatic substrate
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stir bar
-
Reflux condenser
-
Drying tube (filled with CaCl₂)
-
Addition funnel
-
Separatory funnel
Procedure:
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a stopper, suspend anhydrous aluminum chloride (1.5 to 3.0 molar equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Cool the suspension to 0 °C in an ice-water bath.[7]
-
-
Formation of the Acylium Ion Complex:
-
In a separate dry flask, dissolve this compound (1.0 molar equivalent) in a minimal amount of anhydrous dichloromethane.
-
Transfer this solution to an addition funnel and add it dropwise to the stirred AlCl₃ suspension over 15-30 minutes, maintaining the temperature at 0 °C.[7]
-
Stir the resulting mixture at 0 °C for an additional 30 minutes to allow for the formation of the acylium ion complex.
-
-
Substrate Addition:
-
Dissolve the aromatic or heteroaromatic substrate (1.0 to 1.2 molar equivalents) in a minimal amount of anhydrous dichloromethane.
-
Add this solution dropwise to the reaction mixture at 0 °C.[3] The rate of addition should be controlled to manage any exothermic reaction.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the desired time (monitor by TLC or GC-MS).
-
For less reactive substrates, the mixture may need to be heated to reflux.[3]
-
-
Work-up and Quenching:
-
Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.
-
Very slowly and carefully, quench the reaction by the dropwise addition of crushed ice, followed by concentrated hydrochloric acid. This step is highly exothermic and will release HCl gas.[7]
-
Transfer the mixture to a separatory funnel.
-
-
Extraction and Washing:
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x volume).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[3]
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.[7]
-
-
Purification:
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Friedel-Crafts acylation.
General Reaction Mechanism
Caption: General mechanism of Friedel-Crafts acylation.
References
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 25084-14-4 [chemicalbook.com]
- 6. reddit.com [reddit.com]
- 7. websites.umich.edu [websites.umich.edu]
- 8. Friedel–Crafts Acylation [sigmaaldrich.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. asianpubs.org [asianpubs.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. 5-Nitrofuroyl chloride | C5H2ClNO4 | CID 90711 - PubChem [pubchem.ncbi.nlm.nih.gov]
5-Nitro-2-furoyl Chloride: A Key Intermediate in the Synthesis of Nitrofuran Antimicrobials and STAT3 Inhibitors
Application Note AN2025-12-01
Introduction
5-Nitro-2-furoyl chloride is a reactive acyl chloride derived from 5-nitro-2-furoic acid. Its chemical properties make it a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly those belonging to the nitrofuran class of antibiotics. The presence of the 5-nitro group is crucial for the antimicrobial activity of these compounds.[1] Furthermore, derivatives synthesized from this intermediate, such as Nifuroxazide, have demonstrated significant activity as inhibitors of the STAT3 signaling pathway, indicating their potential in oncology. This document provides detailed protocols for the synthesis of this compound and its subsequent conversion to a key pharmaceutical precursor, alongside an overview of its application in the development of targeted therapeutics.
Pharmaceutical Applications
The primary application of this compound in pharmaceutical synthesis is as a precursor to 5-nitro-2-furoic acid hydrazide. This hydrazide is a critical building block for the synthesis of a variety of hydrazone-containing drugs, including the widely used intestinal antiseptic, Nifuroxazide.[2] Nifuroxazide is effective against a range of enteropathogenic bacteria.[3]
Beyond its antimicrobial properties, Nifuroxazide has been identified as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[4] The constitutive activation of the STAT3 pathway is a hallmark of many human cancers, making it a prime target for novel cancer therapies. Nifuroxazide has been shown to inhibit STAT3 phosphorylation, leading to decreased viability of cancer cells and suppression of tumor growth.[4][5]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 5-nitro-2-furoic acid using oxalyl chloride.
Materials:
-
5-Nitro-2-furoic acid
-
Oxalyl dichloride
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 5-nitro-2-furoic acid in dichloromethane (DCM).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add oxalyl dichloride to the cooled solution, followed by a catalytic amount of DMF.[6]
-
Allow the reaction mixture to stir at 0°C and then warm to room temperature, continuing to stir for 3 hours.[6]
-
Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.[6]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 450 mg (2.90 mmol) 5-nitrofuran-2-carboxylic acid | [6] |
| Reagent | 2.50 mL (29 mmol) oxalyl chloride | [6] |
| Solvent | 10 mL Dichloromethane | [6] |
| Catalyst | Catalytic amount of DMF | [6] |
| Reaction Time | 3 hours | [6] |
| Yield | 498 mg (quantitative) | [6] |
Protocol 2: Synthesis of 5-Nitro-2-furoic acid hydrazide
This protocol outlines the synthesis of 5-nitro-2-furoic acid hydrazide from this compound.
Materials:
-
This compound
-
Hydrazine hydrate
-
Anhydrous ethanol
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Dissolve this compound in anhydrous ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add hydrazine hydrate to the cooled solution with continuous stirring.
-
Allow the reaction to proceed for 1-2 hours, monitoring by thin-layer chromatography (TLC).
-
The resulting precipitate, 5-nitro-2-furoic acid hydrazide, is collected by vacuum filtration, washed with cold ethanol, and dried.
Quantitative Data (Representative):
| Parameter | Value |
| Purity | >95% |
| Yield | 85-95% |
| Melting Point | ~200-205 °C |
Note: Specific quantitative data for this reaction was not available in the searched literature; the values provided are typical for this type of reaction.
Visualizations
Experimental Workflow: Synthesis of Nifuroxazide Precursor
Caption: Workflow for the synthesis of a key Nifuroxazide precursor.
Signaling Pathway: Nifuroxazide Inhibition of STAT3
Caption: Inhibition of the STAT3 signaling pathway by Nifuroxazide.
Conclusion
This compound is a versatile intermediate for the synthesis of pharmaceutically active compounds. Its role in the production of nitrofuran antibiotics is well-established, and the discovery of the STAT3 inhibitory activity of its derivatives, such as Nifuroxazide, has opened new avenues for its application in cancer research. The protocols and data presented herein provide a foundation for researchers and drug development professionals to utilize this important chemical building block in their work.
References
- 1. This compound [rimpacts.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-Nitro-2-furoic acid hydrazones: design, synthesis and in vitro antimycobacterial evaluation against log and starved phase cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Nitro-2-furoic acid hydrazones: design, synthesis and in vitro antimycobacterial evaluation against log and starved phase cultures. | Semantic Scholar [semanticscholar.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Derivatization of Bioactive Molecules with 5-Nitro-2-furoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The derivatization of bioactive molecules is a critical step in analytical chemistry, particularly for enhancing detection and improving separation in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Acylating reagents, such as 5-Nitro-2-furoyl chloride, are employed to introduce a chromophore or electrophore into the analyte molecule, thereby increasing its molar absorptivity for UV-Vis detection or enhancing its ionization efficiency for mass spectrometry (MS). This application note provides a framework for the use of this compound as a derivatizing agent for bioactive molecules containing primary and secondary amine or phenolic hydroxyl groups.
This compound possesses a nitro group, which is a strong chromophore, making its derivatives highly detectable by UV-Vis detectors. The furoyl moiety provides a rigid structure that can influence chromatographic retention. This reagent is expected to react readily with nucleophilic functional groups under basic conditions to form stable amide or ester linkages.
Reaction Principle
The derivatization reaction with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of an amine or the oxygen atom of a phenol attacks the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of a chloride ion, resulting in the formation of a stable amide or ester derivative. The reaction is typically facilitated by a base, which serves to neutralize the hydrochloric acid byproduct.
General Experimental Workflow
A typical workflow for the derivatization and analysis of bioactive molecules using this compound is outlined below. This workflow represents a general procedure that would require optimization for specific analytes and matrices.
Caption: General workflow for the analysis of bioactive molecules.
Hypothetical Application: Derivatization of a Primary Amine
This section outlines a hypothetical protocol for the derivatization of a model primary amine-containing bioactive molecule. It is important to note that this protocol is illustrative and not based on established literature for this compound. Method development and validation would be essential.
Materials
-
This compound (CAS: 25084-14-4)
-
Bioactive amine standard
-
Acetonitrile (ACN), HPLC grade
-
Triethylamine (TEA)
-
Deionized water
-
Formic acid
-
Reaction vials (e.g., 1.5 mL microcentrifuge tubes)
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Protocol
-
Preparation of Reagent Solutions:
-
Prepare a 10 mg/mL solution of this compound in anhydrous acetonitrile. This solution should be prepared fresh daily.
-
Prepare a 1 M solution of triethylamine in acetonitrile.
-
-
Sample Preparation:
-
Dissolve the bioactive amine standard in acetonitrile to a final concentration of 1 mg/mL.
-
-
Derivatization Procedure:
-
To a 100 µL aliquot of the bioactive amine solution in a reaction vial, add 50 µL of 1 M triethylamine.
-
Add 100 µL of the this compound solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction at 60°C for 30 minutes.
-
After incubation, cool the reaction mixture to room temperature.
-
Add 50 µL of deionized water to quench the reaction by hydrolyzing the excess this compound.
-
Vortex for 30 seconds.
-
Filter the resulting solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-15 min: 30% to 80% B
-
15-20 min: 80% B
-
20-21 min: 80% to 30% B
-
21-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: Based on the UV spectrum of the derivative (a scan from 200-400 nm would be necessary to determine the optimal wavelength, likely in the range of 280-320 nm).
-
Quantitative Data (Hypothetical)
The following table presents hypothetical quantitative data that would need to be determined during method validation.
| Parameter | Hypothetical Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Recovery (%) | 90 - 110% |
| Precision (RSD%) | < 5% |
| Derivative Stability | 24 hours at room temperature |
Signaling Pathway Visualization
In the context of drug development, a derivatized bioactive molecule might be an inhibitor of a specific signaling pathway. The following diagram illustrates a generic kinase signaling pathway that could be targeted.
Caption: Inhibition of a kinase signaling pathway.
Conclusion
While direct and detailed applications of this compound for the derivatization of bioactive molecules are not extensively reported in scientific literature, its chemical properties suggest it is a promising reagent for this purpose. The provided protocols and workflows are based on the general principles of acylation reactions and serve as a starting point for method development. Researchers and scientists are strongly encouraged to perform thorough optimization and validation for their specific analytes of interest. The chromophoric nature of the 5-nitrofuroyl group offers the potential for highly sensitive detection in analytical assays crucial for drug development and scientific research.
Synthesis of Novel Antifungal Agents from 5-Nitro-2-furoyl chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of promising antifungal agents derived from 5-Nitro-2-furoyl chloride. The methodologies outlined below focus on the preparation of key intermediates and their subsequent conversion into bioactive amide, hydrazide, and thiosemicarbazone derivatives. Quantitative data on the antifungal activity of these compound classes are summarized for comparative analysis.
Introduction
The emergence of drug-resistant fungal pathogens poses a significant threat to global health. This has spurred the search for novel antifungal agents with improved efficacy and broader spectra of activity. The 5-nitrofuran scaffold is a well-established pharmacophore in antimicrobial drug discovery, with several derivatives exhibiting potent activity. This compound is a key reactive intermediate that allows for the straightforward synthesis of a diverse library of 5-nitrofuran derivatives. This document details the synthetic pathways from this versatile starting material to various classes of potential antifungal compounds.
Data Presentation
The following tables summarize the minimum inhibitory concentration (MIC) values of various 5-nitrofuran derivatives against a range of fungal pathogens, as reported in the scientific literature. These derivatives, including amides, hydrazones, and thiosemicarbazones, can be synthesized from this compound.
Table 1: Antifungal Activity of 5-Nitrofuran Amide Derivatives
| Compound Class | Fungal Species | MIC Range (µg/mL) | Reference |
| Amides | Paracoccidioides brasiliensis | 0.48 - 31.25 | [1] |
| Amides | Histoplasma capsulatum | 0.48 - >250 | [1] |
| Amides | Trichophyton rubrum | 0.98 - >250 | [1] |
| Amides | Trichophyton mentagrophytes | 0.98 - >250 | [1] |
| Amides | Candida spp. | 3.9 - >250 | [1] |
| Amides | Cryptococcus neoformans | 3.9 - >250 | [1] |
Table 2: Antifungal Activity of 5-Nitrofuran Hydrazone and Thiosemicarbazone Derivatives
| Compound Class | Fungal Species | MIC Range (µg/mL) | Reference |
| Hydrazide-Hydrazones | Candida albicans | >50 | [2][3] |
| Thiosemicarbazones | Candida spp. | Moderate Activity | [4] |
| Thiosemicarbazones | Cryptococcus neoformans | Moderate Activity | [4] |
| Thiosemicarbazides | Trichophyton spp. | 31.25 - 1000 | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the key starting material, this compound, from 5-Nitro-2-furoic acid.
Materials:
-
5-Nitro-2-furoic acid
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Catalytic amount of N,N-Dimethylformamide (DMF)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To an ice-cold solution of 5-Nitro-2-furoic acid in anhydrous DCM, add oxalyl chloride (or thionyl chloride) dropwise with stirring.[6]
-
Add a catalytic amount of DMF to the reaction mixture.[6]
-
Allow the reaction mixture to stir at room temperature for 3 hours.[6]
-
Upon completion of the reaction (monitored by TLC or disappearance of starting material), evaporate the solvent under reduced pressure to obtain this compound as a solid.[6] The product can be used in the subsequent steps without further purification.
Protocol 2: General Procedure for the Synthesis of 5-Nitrofuran Amides
This protocol outlines the general method for the synthesis of various amide derivatives from this compound.
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
Dissolve the desired amine and a base (e.g., triethylamine) in an anhydrous solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of this compound in the same anhydrous solvent to the cooled amine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired 5-nitrofuran amide.
Protocol 3: Synthesis of 5-Nitro-2-furoyl Hydrazide
This protocol details the synthesis of the key intermediate for hydrazone and thiosemicarbazone synthesis.
Materials:
-
This compound
-
Hydrazine monohydrate
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
Place this compound and anhydrous sodium sulfate in a flame-dried reaction vessel under an inert atmosphere (e.g., argon).[7]
-
Add anhydrous THF and stir for a few minutes.[7]
-
Add hydrazine monohydrate dropwise to the stirring mixture.[7]
-
Stir the reaction mixture at room temperature overnight.[7]
-
Upon completion (monitored by TLC), dilute the reaction mixture with deionized water and extract the product with a suitable organic solvent (e.g., Ethyl acetate).[7]
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to obtain 5-Nitro-2-furoyl hydrazide.
Protocol 4: General Procedure for the Synthesis of 5-Nitrofuran Hydrazones
This protocol provides a general method for synthesizing hydrazone derivatives from 5-Nitro-2-furoyl hydrazide.
Materials:
-
5-Nitro-2-furoyl hydrazide
-
Appropriate aldehyde or ketone
-
Ethanol or Methanol
-
Catalytic amount of acid (e.g., acetic acid)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve 5-Nitro-2-furoyl hydrazide in ethanol or methanol in a round-bottom flask.
-
Add the desired aldehyde or ketone to the solution.
-
Add a catalytic amount of an acid (e.g., a few drops of acetic acid).
-
Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold solvent, and dry.
-
If necessary, purify the product by recrystallization.
Protocol 5: General Procedure for the Synthesis of 5-Nitrofuran Thiosemicarbazones
This protocol describes the general synthesis of thiosemicarbazone derivatives, which involves a two-step process starting from 5-Nitro-2-furoyl hydrazide.
Step 1: Synthesis of N-(5-nitro-2-furoyl)hydrazine-1-carbothioamide (Thiosemicarbazide intermediate)
Materials:
-
5-Nitro-2-furoyl hydrazide
-
Ammonium thiocyanate or an appropriate isothiocyanate
-
Ethanol
-
Hydrochloric acid (if using ammonium thiocyanate)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Reflux a mixture of 5-Nitro-2-furoyl hydrazide and ammonium thiocyanate in ethanol with the addition of concentrated hydrochloric acid.
-
Alternatively, react 5-Nitro-2-furoyl hydrazide with an appropriate isothiocyanate in ethanol.[8]
-
After refluxing for several hours, cool the reaction mixture.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry to yield the thiosemicarbazide intermediate.
Step 2: Synthesis of the Thiosemicarbazone
Materials:
-
N-(5-nitro-2-furoyl)hydrazine-1-carbothioamide
-
Appropriate aldehyde or ketone
-
Ethanol or Methanol
-
Catalytic amount of acid (e.g., acetic acid)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Follow the procedure outlined in Protocol 4 , using the thiosemicarbazide intermediate synthesized in Step 1 in place of 5-Nitro-2-furoyl hydrazide.
Visualizations
The following diagrams illustrate the key synthetic pathways described in this document.
Caption: Synthetic routes to antifungal agents from 5-Nitro-2-furoic acid.
Caption: General experimental workflow for synthesis and evaluation.
References
- 1. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of promising antimicrobial agents: hydrazide-hydrazones of 5-nitrofuran-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, cytotoxicity and antifungal activity of 5-nitro-thiophene-thiosemicarbazones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Reaction of 5-Nitro-2-furoyl Chloride with Hydrazides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of hydrazide-hydrazone derivatives obtained from the reaction of 5-nitro-2-furoyl chloride with various hydrazides. The resulting compounds have shown significant potential as antimicrobial and cytotoxic agents, making this chemical scaffold a person of interest in drug discovery and development.
Introduction
The reaction between this compound and hydrazides affords N'-substituted-5-nitro-2-furohydrazides, a class of compounds belonging to the broader family of hydrazones. This reaction is a straightforward and efficient method for generating diverse molecular libraries for biological screening. The 5-nitrofuran moiety is a well-known pharmacophore responsible for the antimicrobial activity of drugs like nitrofurantoin and furazolidone. By combining this scaffold with various hydrazides, researchers can modulate the lipophilicity, steric, and electronic properties of the final compounds, thereby fine-tuning their biological activity and selectivity.
Recent studies have highlighted the potent antimicrobial, particularly antibacterial and antifungal, and in some cases, cytotoxic activities of these derivatives. This makes them promising candidates for the development of new therapeutic agents to combat infectious diseases and cancer.
Chemical Reaction and Workflow
The synthesis of N'-substituted-5-nitro-2-furohydrazides typically involves a two-step process. The first step is the preparation of the key intermediate, this compound, from 5-nitro-2-furoic acid. The second step is the condensation reaction of the acyl chloride with a desired hydrazide.
Caption: General workflow for the synthesis of N'-Substituted-5-nitro-2-furohydrazides.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the preparation of the key intermediate, this compound, from 5-nitro-2-furoic acid using thionyl chloride.
Materials:
-
5-Nitro-2-furoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether
-
Dimethylformamide (DMF) (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Nitrogen inlet
Procedure:
-
To a mixture of 5-nitro-2-furoic acid (e.g., 3.00 g) in anhydrous diethyl ether (50 mL), add thionyl chloride (e.g., 2.06 mL).[1]
-
Add a catalytic amount of dimethylformamide (e.g., 0.45 mL).[1]
-
Stir the reaction mixture overnight at room temperature under a nitrogen atmosphere.[1]
-
Remove the solvent under reduced pressure to yield this compound.[1] The product can be used in the next step without further purification.
An alternative method involves using oxalyl chloride. To an ice-cold solution of 5-nitrofuran-2-carboxylic acid (e.g., 450 mg, 2.90 mmol) in DCM (10 ml), add oxalyl chloride (e.g., 2.50 µL, 29 mmol) followed by a catalytic amount of DMF at 0 °C.[2] The reaction mixture is then stirred for 3 hours at room temperature.[2] Evaporation of the solvent under reduced pressure yields the acid chloride.[2]
Protocol 2: General Synthesis of Aromatic Hydrazides
This protocol outlines the preparation of aromatic hydrazides from their corresponding methyl esters.
Materials:
-
Methyl ester of the aromatic acid (e.g., methyl benzoate)
-
Hydrazine hydrate (80-100%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
Dissolve the aromatic methyl ester (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (4-5 equivalents) to the solution.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated hydrazide is collected by filtration, washed with cold ethanol, and dried.
Protocol 3: General Synthesis of N'-Substituted-5-nitro-2-furohydrazides
This protocol describes the general procedure for the reaction of this compound with a hydrazide.
Materials:
-
This compound
-
Substituted hydrazide (e.g., benzohydrazide, isoniazid)
-
Anhydrous solvent (e.g., ethanol, methanol, dichloromethane)
-
Base (e.g., triethylamine, pyridine) (optional, to neutralize HCl byproduct)
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolve the substituted hydrazide (1 equivalent) in the chosen anhydrous solvent in a flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of this compound (1 equivalent) in the same solvent to the cooled hydrazide solution with constant stirring.
-
If a base is used, it is typically added to the hydrazide solution before the addition of the acyl chloride.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for a period ranging from a few hours to overnight, depending on the specific reactants.
-
Monitor the reaction by TLC.
-
Upon completion, the precipitated product is collected by filtration.
-
Wash the solid product with cold solvent to remove any unreacted starting materials and byproducts.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).
Data Presentation
The following tables summarize the quantitative data for a selection of synthesized N'-substituted-5-nitro-2-furohydrazides, including their reaction yields and biological activities.
Table 1: Synthesis and Yield of Selected 5-Nitro-2-furoyl Hydrazide Derivatives
| Compound ID | R Group (from Hydrazide) | Yield (%) | Melting Point (°C) | Reference |
| 1 | Acetyl | 79.4 | 152-153 | [5] |
| 2 | Phenyl | 75.6 | 129-130 | [5] |
| 3 | 4-Chlorophenyl | 86 | 174-175 | [2] |
| 4 | 2-Nitrophenyl | 69 | 133-134 | [2] |
| 5 | 2-Chlorophenyl | 81 | 160-161 | [2] |
| 6 | (E)-N'-(4-aminobenzylidene) | 83 | - | [6] |
Table 2: Antimicrobial Activity (MIC, µg/mL) of Selected 5-Nitro-2-furoyl Hydrazone Derivatives
| Compound ID | S. aureus | S. epidermidis | B. subtilis | E. coli | C. albicans | Reference |
| Compound A | 0.48 - 15.62 | 0.48 - 15.62 | 0.48 - 15.62 | - | - | [7] |
| Compound B | 6.25 | 3.125 | - | 12.5 | - | [8] |
| Compound C | 0.002 - 7.81 | < 1 | 0.002 - 7.81 | - | - | [9] |
| Compound D | 37.5 | 18.75 | - | - | - | [10] |
Note: Compound IDs in this table are generic and represent different derivatives from the cited literature.
Table 3: Cytotoxicity of Selected 5-Nitrofuran Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Derivative 1 | HepaRG | > 100 | [11] |
| Derivative 3 | HepaRG | > 100 | [11] |
| Derivative 4 | HepaRG | > 100 | [11] |
| Derivative 5 | HepaRG | > 100 | [11] |
| Derivative 18 | HepaRG | > 100 | [11] |
| Nitrofurantoin | Human Lymphocytes | Dose-dependent toxicity with metabolic activation | [12] |
Note: The specific structures of derivatives 1, 3, 4, 5, and 18 can be found in the cited reference.
Structure-Activity Relationships (SAR)
The biological activity of N'-substituted-5-nitro-2-furohydrazides is influenced by the nature of the substituent 'R' derived from the hydrazide.
Caption: Key structural features influencing the biological activity of 5-nitro-2-furoyl hydrazones.
Generally, the introduction of different aromatic or heterocyclic rings can significantly impact the antimicrobial spectrum and potency. Lipophilicity plays a crucial role in the ability of the compounds to penetrate microbial cell membranes. Furthermore, the presence of hydrogen bond donors and acceptors can facilitate binding to biological targets. The electronic effects of the substituents can also influence the reactivity of the entire molecule.
Conclusion
The reaction of this compound with a diverse range of hydrazides provides a powerful platform for the discovery of novel bioactive compounds. The resulting hydrazone derivatives have consistently demonstrated promising antimicrobial and, in some cases, cytotoxic activities. The detailed protocols and compiled data in these application notes serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the synthesis, characterization, and evaluation of new chemical entities based on this privileged scaffold. Further exploration of the structure-activity relationships will be crucial for the rational design of more potent and selective therapeutic agents.
References
- 1. prepchem.com [prepchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical st ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05939H [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitrofurantoin cytotoxicity. In vitro assessment of risk based on glutathione metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 5-Nitro-2-furoyl chloride Acylation Reactions
Welcome to the technical support center for optimizing acylation reactions using 5-Nitro-2-furoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments in a simple question-and-answer format.
FAQ 1: Low or No Product Yield in Friedel-Crafts Acylation
Question: I am attempting a Friedel-Crafts acylation using this compound but am observing very low to no yield of my desired ketone. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in Friedel-Crafts acylations with this compound are a common challenge, primarily due to the strong electron-withdrawing nature of the nitro group, which deactivates the acyl chloride. Here are the most common culprits and troubleshooting steps:
1. Deactivated Aromatic Substrate:
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Problem: The combination of a deactivated acyl chloride and a deactivated aromatic substrate (e.g., nitrobenzene, benzonitrile) is often unsuccessful.[1] Friedel-Crafts acylation generally fails with strongly deactivated aromatic rings.
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Solution: This reaction works best with activated aromatic substrates such as anisole, phenols, or electron-rich heterocycles like furan and thiophene. If your substrate is deactivated, consider alternative synthetic routes.
2. Catalyst Inactivity or Insufficient Amount:
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Problem: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will deactivate the catalyst.[1] Additionally, the product ketone can form a complex with the Lewis acid, effectively sequestering it. Therefore, stoichiometric or even excess amounts of the catalyst are often required.
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Solution:
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Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar).
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Use anhydrous solvents.
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Use a fresh, unopened container of the Lewis acid or one that has been stored in a desiccator.
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Increase the stoichiometry of the Lewis acid. For substrates like phenols, an excess of the catalyst is often necessary to account for complexation with the hydroxyl group.[2]
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3. Inadequate Reaction Temperature:
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Problem: While some Friedel-Crafts reactions proceed at room temperature, the deactivated nature of this compound may require higher temperatures to overcome the activation energy.
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Solution: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC. For some challenging acylations, heating in a solvent like nitrobenzene may be necessary.[3]
4. Furan Ring Instability:
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Problem: The furan ring is sensitive to strong acids and can undergo polymerization or ring-opening under harsh Friedel-Crafts conditions.[4][5]
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Solution:
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Use milder Lewis acids such as BF₃·OEt₂, ZnCl₂, or FeCl₃.[4]
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Perform the reaction at a lower temperature if possible.
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Consider alternative, greener methods that avoid harsh Lewis acids.
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Below is a troubleshooting workflow for low-yield Friedel-Crafts reactions:
FAQ 2: Competing O-Acylation vs. C-Acylation with Phenolic Substrates
Question: When acylating a phenol with this compound, I am getting the O-acylated ester instead of the desired C-acylated hydroxyketone. How can I favor C-acylation?
Answer:
Phenols are bidentate nucleophiles, meaning they can react at either the hydroxyl group (O-acylation) or the aromatic ring (C-acylation).[2] The reaction pathway is highly dependent on the conditions.
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O-Acylation (Kinetic Product): This reaction is faster and often occurs under base-catalyzed conditions (e.g., pyridine, triethylamine) or in the absence of a strong Lewis acid. It is the kinetically favored pathway.
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C-Acylation (Thermodynamic Product): This is the classic Friedel-Crafts acylation product. It is more stable and is favored under conditions of thermodynamic control, which typically involve a strong Lewis acid like AlCl₃. The Lewis acid can also catalyze the rearrangement of the O-acylated ester to the C-acylated ketone (the Fries rearrangement).[2]
To favor C-acylation:
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Use a Strong Lewis Acid: Employ at least a stoichiometric amount, and often an excess (2-3 equivalents), of a strong Lewis acid like AlCl₃.
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Higher Temperatures: Heating the reaction mixture will promote the Fries rearrangement of any initially formed ester to the more stable hydroxyketone.
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Choice of Solvent: A non-polar solvent like carbon disulfide or a high-boiling solvent like nitrobenzene can be used.
The logical relationship between reaction conditions and the resulting product is illustrated below:
References
side products in 5-Nitro-2-furoyl chloride reactions with nucleophiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Nitro-2-furoyl chloride. The information is designed to address specific issues that may be encountered during experiments involving nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in reactions involving this compound?
A1: The most prevalent side product is 5-nitro-2-furoic acid, which is formed by the hydrolysis of this compound. This can occur if the reaction is exposed to moisture from solvents, reagents, or the atmosphere. This compound is sensitive to moisture and will readily react with water to revert to the corresponding carboxylic acid.
Q2: Can this compound undergo self-condensation?
A2: While self-condensation of acyl chlorides can occur under certain conditions, there is no direct evidence from the available literature to suggest this is a common side reaction for this compound under typical amidation or esterification conditions. However, the formation of colored byproducts at elevated temperatures might suggest some degree of self-reaction or degradation.
Q3: Is the nitro group on the furan ring reactive towards nucleophiles?
A3: The nitro group is a strong electron-withdrawing group, which activates the furan ring towards nucleophilic aromatic substitution. While the primary reaction site for most nucleophiles is the highly electrophilic carbonyl carbon of the acyl chloride, strong nucleophiles or harsh reaction conditions could potentially lead to side reactions involving the furan ring. However, this is generally not considered a major reaction pathway under standard conditions for amide or ester formation.
Q4: Can decarboxylation be a problem during reactions with this compound?
A4: Decarboxylation of the corresponding 5-nitro-2-furoic acid is a possibility, especially at elevated temperatures. While enzymatic studies have shown 5-nitro-2-furoic acid to be relatively stable against decarboxylation compared to other furoic acids, thermal decomposition could lead to the formation of 2-nitrofuran and other degradation products.[1][2] If your reaction is performed at high temperatures and you observe gas evolution or unexpected byproducts, decarboxylation should be considered as a potential side reaction.
Q5: What are some common impurities that might be present in the this compound starting material?
A5: A common impurity in this compound is the starting material for its synthesis, 5-nitro-2-furoic acid.[3] This can be present if the conversion to the acid chloride is incomplete. It is crucial to use a high-purity starting material or to purify it before use to avoid the presence of the carboxylic acid, which can complicate the intended reaction and the purification of the desired product.
Troubleshooting Guides
Issue 1: Low yield of the desired amide/ester product and presence of a significant amount of a water-soluble byproduct.
Possible Cause: Hydrolysis of this compound to 5-nitro-2-furoic acid due to the presence of moisture.
Troubleshooting Steps:
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Drying of Solvents and Reagents: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves). Dry all liquid reagents before addition.
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Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
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Check Glassware: Ensure all glassware is thoroughly dried in an oven before use.
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Purification of Starting Material: Confirm the purity of the this compound. If it has been stored for a long time or improperly, it may have already hydrolyzed. Consider purification by distillation or recrystallization if necessary.
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Reaction Temperature: While not directly related to hydrolysis, running the reaction at the lowest effective temperature can minimize other potential side reactions.
Analytical Verification:
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TLC Analysis: Spot the reaction mixture against a standard of 5-nitro-2-furoic acid. The hydrolyzed product will likely have a different Rf value than the desired product.
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Acid-Base Extraction: During workup, an acidic wash (e.g., with dilute HCl) will not remove the desired amide/ester, but a basic wash (e.g., with aqueous sodium bicarbonate) will extract the acidic 5-nitro-2-furoic acid into the aqueous layer. Acidification of this aqueous layer should precipitate the 5-nitro-2-furoic acid, which can be confirmed by melting point or spectroscopic analysis.
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HPLC Analysis: An HPLC method can be developed to quantify the amount of 5-nitro-2-furoic acid in the reaction mixture.
Issue 2: Formation of colored impurities and a complex mixture of byproducts, especially at elevated temperatures.
Possible Cause: Thermal decomposition or other side reactions of this compound or the product. This could include decarboxylation of any hydrolyzed starting material.
Troubleshooting Steps:
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Lower Reaction Temperature: Investigate if the reaction can be carried out at a lower temperature, even if it requires a longer reaction time.
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Optimize Reaction Time: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time and avoid prolonged heating after the reaction is complete.
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Choice of Base: If a base is used to scavenge the HCl produced, ensure it is non-nucleophilic and does not promote side reactions. Tertiary amines like triethylamine or diisopropylethylamine are common choices.
-
Purification Method: Develop a suitable purification method, such as column chromatography or recrystallization, to effectively remove the colored impurities.
Analytical Verification:
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LC-MS Analysis: Liquid chromatography-mass spectrometry is a powerful tool to identify the molecular weights of the various components in the reaction mixture, which can help in elucidating their structures.
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NMR Spectroscopy: After isolation of the major byproducts, NMR spectroscopy can provide detailed structural information.
Quantitative Data Summary
| Side Product | Formation Conditions | Analytical Detection Methods |
| 5-Nitro-2-furoic Acid | Presence of moisture | TLC, Acid-Base Extraction, HPLC, NMR |
| Decarboxylation Products (e.g., 2-Nitrofuran) | Elevated temperatures | GC-MS, LC-MS |
Experimental Protocols
Protocol 1: General Procedure for the Reaction of this compound with a Primary Amine
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Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen or in a desiccator.
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Reagents: Use anhydrous solvents and ensure the amine is dry. If the amine is a salt, it must be neutralized and dried before use.
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Reaction Setup: To a solution of the primary amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq.) in a dry aprotic solvent (e.g., dichloromethane, THF) under a nitrogen atmosphere at 0 °C, add a solution of this compound (1.05 eq.) in the same dry solvent dropwise.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by TLC or HPLC.
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Workup: Upon completion, quench the reaction with water or a dilute aqueous acid solution. Separate the organic layer, wash with brine, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
References
Technical Support Center: Purification of 5-Nitro-2-furoyl Chloride Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of products derived from 5-Nitro-2-furoyl chloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect when working with products synthesized from this compound?
A1: The most common impurities include:
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5-Nitro-2-furoic acid: This is the hydrolysis product of the starting material, this compound. It is a very common impurity, especially if the reaction or workup is exposed to moisture.
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Unreacted starting materials: Depending on the reaction, this could be the amine or alcohol that was reacted with the this compound.
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Excess reagents: If a base, such as pyridine or triethylamine, is used in the reaction, it may be present in the crude product.
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Side-products: Depending on the specific reaction, other by-products may be formed.
Q2: My product, a 5-nitro-2-furoyl amide or ester, appears to be degrading on silica gel during column chromatography. What can I do?
A2: Compounds with a nitro-furan moiety can sometimes be sensitive to acidic conditions. Standard silica gel is slightly acidic and can cause decomposition. To mitigate this, you can:
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Deactivate the silica gel: Prepare a slurry of silica gel in your starting eluent and add 1-2% triethylamine. This will neutralize the acidic sites on the silica.
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Use an alternative stationary phase: Consider using neutral or basic alumina, or Florisil, as the stationary phase.
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Minimize contact time: Perform flash column chromatography rather than gravity chromatography to reduce the time your compound spends on the column.
Q3: I am struggling to find a good recrystallization solvent for my 5-nitro-2-furoyl derivative. Are there any general guidelines?
A3: Nitroaromatic compounds and amides can sometimes be challenging to recrystallize. A good starting point is to screen a range of solvents with varying polarities. For nitroaryl compounds, alcoholic solvents are often a good choice. For amides, polar solvents like ethanol, acetone, or acetonitrile can be effective. It is often necessary to use a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) to achieve good crystal formation.
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Possible Cause | Troubleshooting Step |
| Product is too soluble in the recrystallization solvent. | Choose a solvent in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. Consider using a co-solvent to reduce solubility upon cooling. |
| Product is lost during aqueous workup. | Ensure the pH of the aqueous phase is appropriate to keep your product in the organic layer. If your product has acidic or basic functionality, it may be partitioning into the aqueous layer. |
| Decomposition on silica gel during chromatography. | As mentioned in the FAQs, consider deactivating the silica gel with triethylamine or using an alternative stationary phase like alumina. |
| Product is volatile. | If your product has a low molecular weight, be cautious during solvent removal under reduced pressure (rotary evaporation). Avoid excessive heating of the water bath. |
Issue 2: Product is Contaminated with 5-Nitro-2-furoic Acid
| Possible Cause | Troubleshooting Step |
| Hydrolysis of this compound during the reaction or workup. | Ensure all glassware is thoroughly dried and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Ineffective removal during workup. | During the aqueous workup, wash the organic layer with a mild base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃). The basic wash will deprotonate the carboxylic acid, forming the corresponding carboxylate salt which is soluble in the aqueous layer and will be removed. |
| Co-crystallization during recrystallization. | If the acid is co-crystallizing with your product, try a different recrystallization solvent. Alternatively, perform an acid-base extraction prior to recrystallization. |
| Co-elution during column chromatography. | Add a small amount of a mild base like triethylamine to the eluent system. This can help the highly polar carboxylic acid stick more strongly to the silica gel, allowing for better separation. |
Experimental Protocols
Protocol 1: General Procedure for Aqueous Workup to Remove 5-Nitro-2-furoic Acid
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Once the reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
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Transfer the mixture to a separatory funnel.
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Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL for a reaction scale of ~1 g).
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Wash the organic layer with water (1 x 50 mL).
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Wash the organic layer with brine (1 x 50 mL).
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Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
Protocol 2: General Guideline for Recrystallization
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Place the crude product in a flask.
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Add a minimal amount of a suitable hot solvent (or solvent mixture) to dissolve the solid completely.
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If colored impurities are present, a small amount of activated charcoal can be added and the hot solution filtered.
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Allow the solution to cool slowly to room temperature.
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Once crystals have formed, cool the flask in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
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Dry the crystals under vacuum.
Table 1: Suggested Starting Solvents for Recrystallization Screening
| Solvent Class | Examples | Polarity |
| Alcohols | Ethanol, Methanol, Isopropanol | High |
| Ketones | Acetone | High |
| Esters | Ethyl Acetate | Medium |
| Chlorinated | Dichloromethane | Medium |
| Ethers | Diethyl Ether | Low |
| Hydrocarbons | Hexanes, Toluene | Low |
Protocol 3: General Guideline for Flash Column Chromatography
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Choose a suitable solvent system by thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your desired product. A common starting eluent is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).
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Pack a column with silica gel.
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Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel.
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Load the sample onto the top of the column.
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Elute the column with the chosen solvent system, collecting fractions.
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Analyze the fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure.
Table 2: Example Eluent Systems for Column Chromatography of Nitroaromatic Compounds
| Compound Polarity | Suggested Starting Eluent System |
| Low to Medium | Hexanes/Ethyl Acetate (e.g., start with 5% EtOAc and gradually increase) |
| Medium to High | Dichloromethane/Methanol (e.g., start with 1% MeOH and gradually increase) |
Visualizations
Caption: General workflow for the purification of products synthesized from this compound.
Caption: Logical relationships for troubleshooting common impurities.
Technical Support Center: 5-Nitro-2-furoyl Chloride Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Nitro-2-furoyl chloride. Our aim is to help you optimize reaction conditions, particularly temperature, to achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is typically synthesized from 5-Nitro-2-furoic acid using a chlorinating agent. The most common reagents are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1][2] The reaction is often carried out in an inert solvent, and sometimes a catalyst like N,N-dimethylformamide (DMF) is used to facilitate the conversion.[3][4]
Q2: What is the role of DMF in the reaction with thionyl chloride or oxalyl chloride?
A2: N,N-dimethylformamide (DMF) is often used in catalytic amounts to accelerate the conversion of carboxylic acids to acyl chlorides.[4] It reacts with the chlorinating agent to form a Vilsmeier reagent, which is a more reactive electrophile and facilitates the reaction with the carboxylic acid.
Q3: What are the typical reaction temperatures reported for this synthesis?
A3: The reported reaction temperatures for the synthesis of this compound vary depending on the chosen reagent and protocol. Some procedures suggest running the reaction at room temperature, while others employ cooling (0°C) initially, followed by stirring at room temperature.[3][4] In other cases, heating to reflux may be employed to drive the reaction to completion.[1][5]
Q4: What are potential side reactions to be aware of during the synthesis?
A4: The furan ring is sensitive to harsh acidic conditions, which can lead to degradation and reduced yields.[6] With thionyl chloride, overheating can cause decomposition of the reagent, leading to the formation of unwanted byproducts.[7] Incomplete reaction can leave unreacted starting material, complicating purification.
Troubleshooting Guide: Optimizing Reaction Temperature
Low yield or purity of this compound can often be attributed to suboptimal reaction temperatures. This guide provides a systematic approach to troubleshooting and optimizing this critical parameter.
| Issue | Probable Cause | Suggested Solution |
| Low or No Product Formation | Reaction temperature is too low, resulting in slow or no conversion. | Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC). Consider extending the reaction time at the current temperature before increasing it. |
| Presence of Unreacted Starting Material | Incomplete reaction due to insufficient temperature or reaction time. | First, try extending the reaction time at the current temperature. If starting material persists, cautiously increase the temperature. For reactions with thionyl chloride, heating to a gentle reflux can be effective.[1][5] |
| Formation of Dark-Colored Impurities | Decomposition of the starting material or product at elevated temperatures. The nitro-substituted furan ring can be sensitive to heat.[6] | If the reaction mixture darkens significantly upon heating, immediately reduce the temperature. It is advisable to start the reaction at a lower temperature (e.g., 0°C) and allow it to slowly warm to room temperature.[4] |
| Low Isolated Yield After Workup | The product may be unstable at higher temperatures during solvent removal. This compound has a relatively low melting point (34-41°C).[8] | After the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure at a low temperature to avoid product degradation. |
Experimental Protocols
Below are summarized experimental protocols found in the literature for the synthesis of this compound.
Method 1: Using Thionyl Chloride and DMF [3]
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To a mixture of 5-Nitro-2-furoic acid in diethyl ether, add thionyl chloride and a catalytic amount of DMF.
-
Stir the reaction mixture overnight at room temperature under a nitrogen atmosphere.
-
Decant the ether solution and remove the solvent to yield the product.
Method 2: Using Oxalyl Chloride and DMF [4]
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Dissolve 5-Nitro-2-furoic acid in dichloromethane (DCM) and cool the solution to 0°C in an ice bath.
-
Add oxalyl chloride followed by a catalytic amount of DMF at 0°C.
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Allow the reaction mixture to stir for 3 hours at room temperature.
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Evaporate the solvent under reduced pressure to obtain the acid chloride.
Quantitative Data Summary
| Reagent | Solvent | Catalyst | Temperature | Reaction Time | Yield | Reference |
| Thionyl Chloride | Diethyl Ether | DMF | Room Temperature | Overnight | Not Specified | [3] |
| Oxalyl Chloride | Dichloromethane | DMF | 0°C to Room Temp. | 3 hours | Quantitative | [4] |
| Thionyl Chloride | None (neat) | None | Reflux | Several hours | Not Specified | [1] |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting and optimizing the reaction temperature for the synthesis of this compound.
Caption: Troubleshooting workflow for temperature optimization.
References
- 1. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. prepchem.com [prepchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
dealing with the moisture sensitivity of 5-Nitro-2-furoyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the moisture-sensitive reagent, 5-Nitro-2-furoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a reactive acyl chloride derivative of 5-nitro-2-furoic acid. It is primarily used as an intermediate in organic synthesis, particularly for the preparation of amides, esters, and other derivatives. These synthesized compounds often exhibit biological activity and are explored in drug discovery as potential antibacterial or antimicrobial agents.[1]
Q2: Why is this compound considered moisture-sensitive?
A2: The acyl chloride functional group in this compound is highly electrophilic and readily reacts with nucleophiles, including water. This reaction, known as hydrolysis, converts the acyl chloride to the corresponding carboxylic acid (5-nitro-2-furoic acid), rendering it inactive for its intended acylation reactions. This sensitivity necessitates careful handling and storage under anhydrous (moisture-free) conditions.
Q3: How should I properly store this compound?
A3: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible substances such as strong bases and alcohols. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.
Q4: What are the visual signs of this compound degradation?
A4: Pure this compound is typically a solid.[2] Decomposition due to moisture exposure can lead to the formation of 5-nitro-2-furoic acid, which is also a solid. While a distinct color change may not always be apparent, any clumping of the solid, fuming upon opening the container (due to reaction with atmospheric moisture to form HCl gas), or a change in texture could indicate degradation. For confirmation, analytical techniques such as NMR or IR spectroscopy are recommended.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired amide/ester product. | 1. Degradation of this compound: The reagent may have hydrolyzed due to improper storage or handling. 2. Presence of moisture in the reaction: Solvents, glassware, or other reagents may not have been sufficiently dry. 3. Sub-optimal reaction conditions: Incorrect temperature, reaction time, or choice of base can lead to poor yields. | 1. Verify reagent quality: Before use, check for any visual signs of degradation. If in doubt, confirm the purity using analytical methods like NMR or IR spectroscopy. 2. Ensure anhydrous conditions: Use freshly dried solvents and oven-dried glassware. Handle all reagents under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). 3. Optimize reaction parameters: Refer to a reliable experimental protocol. Ensure the base used is appropriate for the reaction and is also anhydrous. |
| Formation of a significant amount of 5-nitro-2-furoic acid as a byproduct. | Hydrolysis of this compound: This is the primary indicator of moisture contamination in your reaction setup. | Rigorously dry all components: This includes the solvent (see Experimental Protocols for solvent drying), the amine or alcohol substrate, the base, and all glassware. Perform the reaction under a steady stream of an inert gas. |
| The reaction mixture turns dark or shows unexpected color changes. | Side reactions or decomposition: The nitro group on the furan ring can be susceptible to reduction or other side reactions under certain conditions, especially at elevated temperatures or in the presence of certain reagents. | Maintain appropriate reaction temperature: Many acylation reactions with acyl chlorides proceed readily at room temperature or even at 0 °C. Avoid excessive heating unless specified in a validated protocol. Ensure inert atmosphere: Prevent potential oxidative side reactions by maintaining a nitrogen or argon atmosphere. |
| Difficulty in purifying the final product. | 1. Presence of unreacted starting materials or byproducts. 2. Inappropriate work-up procedure. | 1. Monitor reaction progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion. 2. Optimize purification: For amide synthesis, a common work-up involves washing the organic layer with a dilute acid (to remove excess amine) and then a dilute base (to remove any 5-nitro-2-furoic acid). The choice of purification method (e.g., recrystallization, column chromatography) will depend on the properties of the desired product. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 25084-14-4[2][3][4][5] |
| Molecular Formula | C₅H₂ClNO₄[2][3][4][5] |
| Molecular Weight | 175.53 g/mol [3] |
| Appearance | Solid[2] |
| Melting Point | 34-41 °C[2] |
| Boiling Point | 137-140 °C at 15 mmHg[4] |
| Moisture Sensitivity | High |
Table 2: Estimated Solubility of this compound in Common Organic Solvents
| Solvent | Estimated Solubility | Rationale/Notes |
| Dichloromethane (DCM) | Soluble | Commonly used as a solvent for its synthesis and in acylation reactions.[6] |
| Tetrahydrofuran (THF) | Soluble | A common aprotic solvent for acylation reactions. |
| Acetonitrile | Soluble | A polar aprotic solvent suitable for reactions with acyl chlorides. |
| Ethyl Acetate | Soluble | Often used in work-up and extraction procedures for similar compounds. |
| N,N-Dimethylformamide (DMF) | Soluble | Used as a catalyst in its synthesis and as a solvent for some acylation reactions, though care must be taken as it can react with acyl chlorides under certain conditions.[6] |
Experimental Protocols
Protocol 1: General Procedure for Drying Solvents for Use with this compound
Objective: To remove water from common organic solvents to prevent the hydrolysis of this compound.
Materials:
-
Solvent to be dried (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile)
-
Appropriate drying agent (e.g., Calcium hydride (CaH₂) for Dichloromethane and Acetonitrile; Sodium/benzophenone for Tetrahydrofuran)
-
Distillation apparatus
-
Inert gas source (Nitrogen or Argon)
Methodology:
-
Pre-drying (optional but recommended): For solvents with significant water content, pre-dry by letting them stand over a less reactive drying agent like anhydrous magnesium sulfate or calcium chloride for several hours.
-
Setup: Assemble the distillation apparatus. Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Addition of Drying Agent:
-
For Dichloromethane or Acetonitrile: Add calcium hydride to the solvent in the distillation flask.
-
For Tetrahydrofuran: Add sodium wire and a small amount of benzophenone to the THF.
-
-
Reflux: Heat the solvent to reflux under a positive pressure of an inert gas. For THF, continue refluxing until a persistent deep blue or purple color develops, indicating anhydrous conditions.
-
Distillation: Distill the solvent directly into a dry collection flask that has been flushed with an inert gas.
-
Storage: Store the freshly dried solvent over molecular sieves (3Å or 4Å) in a tightly sealed container under an inert atmosphere.
Protocol 2: Synthesis of an Amide using this compound (Schotten-Baumann Conditions)
Objective: To provide a general method for the acylation of a primary or secondary amine with this compound.
Materials:
-
This compound
-
A primary or secondary amine
-
Anhydrous dichloromethane (DCM)
-
Anhydrous base (e.g., triethylamine or pyridine)
-
Oven-dried glassware
-
Inert gas source (Nitrogen or Argon)
Methodology:
-
Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the amine in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add a slight excess (e.g., 1.1 to 1.5 equivalents) of the anhydrous base to the amine solution.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1 equivalent) in anhydrous DCM to the cooled amine/base mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a dilute aqueous base solution (e.g., saturated sodium bicarbonate) to remove any 5-nitro-2-furoic acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Visualizations
Caption: Hydrolysis of this compound.
Caption: Amide synthesis workflow.
References
- 1. This compound | 25084-14-4 [chemicalbook.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. scbt.com [scbt.com]
- 4. This compound, 97% | CAS 25084-14-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. 5-Nitrofuroyl chloride | C5H2ClNO4 | CID 90711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
preventing polymerization in reactions with 5-Nitro-2-furoyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Nitro-2-furoyl chloride. The information provided is intended to help prevent unwanted polymerization and other side reactions during its use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactivity concerns?
This compound is a highly reactive acyl chloride containing a nitro-substituted furan ring. Its reactivity is primarily associated with the acyl chloride group, which is susceptible to hydrolysis and reaction with nucleophiles. Additionally, the furan ring is prone to polymerization under acidic conditions, and the nitro group can be susceptible to reduction.
Q2: My reaction mixture with this compound is turning dark and viscous. What could be the cause?
A dark and viscous reaction mixture is a strong indication of polymerization or degradation of the this compound. This can be triggered by several factors, including the presence of moisture, acidic impurities, high temperatures, or certain nucleophiles.
Q3: Can I use a tertiary amine base like triethylamine in my reaction?
Caution should be exercised when using tertiary amine bases. While they are often used to scavenge HCl produced in acylation reactions, they can also potentially promote side reactions. Some tertiary amines can act as nucleophilic catalysts and may initiate polymerization or degradation, especially at elevated temperatures. If a base is necessary, it should be added slowly at low temperatures, and non-nucleophilic, sterically hindered bases should be considered.
Q4: How should I store this compound to maintain its stability?
This compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture. The container should be tightly sealed.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reaction mixture turns dark brown/black and becomes viscous or solidifies. | Polymerization of the furan ring. | Ensure strictly anhydrous reaction conditions. Use freshly distilled, dry solvents. Run the reaction at low temperatures (e.g., 0 °C or below). Avoid strong acids or Lewis acids if possible. If a Lewis acid is required, use a milder one and add it slowly at low temperature. |
| Low yield of the desired acylated product, with significant recovery of 5-nitro-2-furoic acid. | Hydrolysis of this compound. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. Ensure all glassware is thoroughly dried before use. |
| Formation of unexpected side products. | Degradation of the 5-nitrofuran ring. | Avoid high reaction temperatures and prolonged reaction times. Protect the reaction from light if it is found to be light-sensitive. Consider if the nitro group is being reduced by other components in the reaction mixture. |
| Inconsistent reaction outcomes. | Variable quality of this compound. | Use this compound from a reputable supplier. If possible, check the purity of the starting material before use. Freshly preparing the acyl chloride from 5-nitro-2-furoic acid immediately before use is another option. |
Plausible Polymerization and Degradation Pathways
While the specific polymerization mechanism of this compound is not extensively documented, plausible pathways can be inferred from the reactivity of its functional groups.
Acid-Catalyzed Polymerization of the Furan Ring
The furan ring is known to be susceptible to polymerization under acidic conditions. The HCl generated during acylation reactions can protonate the furan ring of another molecule, initiating a cascade of electrophilic aromatic substitution-type reactions, leading to a polymer. The presence of water can exacerbate this by promoting ring-opening to form reactive aldehydes, which can also lead to polymerization.[1]
Diagram of Plausible Acid-Catalyzed Polymerization
Caption: Plausible acid-catalyzed polymerization pathway.
Base-Induced Degradation/Polymerization
Strong or nucleophilic bases can potentially deprotonate the furan ring, creating a nucleophile that can attack another molecule of the acyl chloride. This could lead to the formation of dimers and eventually polymers.
Experimental Protocols
Protocol 1: General Anhydrous Reaction Setup for Acylation
This protocol is designed to minimize hydrolysis and acid-catalyzed polymerization.
Materials:
-
This compound
-
Substrate (amine, alcohol, etc.)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Dried glassware
Procedure:
-
Assemble the reaction glassware and dry it thoroughly in an oven at >100 °C for several hours and allow to cool under a stream of inert gas.
-
Add the substrate and anhydrous solvent to the reaction flask under a positive pressure of inert gas.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using an ice or dry ice bath.
-
In a separate flask, dissolve the this compound in the anhydrous solvent under an inert atmosphere.
-
Slowly add the this compound solution to the cooled substrate solution dropwise via a syringe or dropping funnel over a period of 30-60 minutes.
-
Maintain the low temperature and stir the reaction mixture for the required time, monitoring the reaction progress by a suitable method (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction appropriately (e.g., by adding a cold, dilute aqueous solution) and proceed with the work-up.
Diagram of Anhydrous Reaction Workflow
Caption: Workflow for an anhydrous acylation reaction.
Protocol 2: In-situ Preparation and Use of this compound
To avoid issues with the storage and stability of this compound, it can be prepared immediately before use.
Materials:
-
5-nitro-2-furoic acid
-
Oxalyl chloride or thionyl chloride
-
Anhydrous dichloromethane (DCM)
-
Catalytic amount of anhydrous N,N-dimethylformamide (DMF)
-
Substrate
-
Inert gas
Procedure:
-
Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (bubbler). Maintain a positive pressure of inert gas.
-
Suspend 5-nitro-2-furoic acid in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).
-
Cool the mixture to 0 °C.
-
Slowly add oxalyl chloride or thionyl chloride (typically 1.1-1.5 equivalents) to the suspension via the dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
The resulting solution of this compound can be used directly in the next step after cooling back down to the desired reaction temperature for the subsequent acylation.
-
Slowly add the substrate to this freshly prepared solution.
Diagram of In-situ Preparation and Reaction
Caption: Workflow for in-situ preparation and reaction.
References
Technical Support Center: Catalyst Selection for Friedel-Crafts Reactions Involving 5-Nitro-2-furoyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Friedel-Crafts reactions with 5-Nitro-2-furoyl chloride.
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts acylation with this compound failing or resulting in low yields?
A1: Several factors can contribute to poor outcomes in this specific Friedel-Crafts reaction. The primary challenge is the strong electron-withdrawing nature of the nitro group on the furoyl chloride. This deactivates the acyl chloride, making it a less potent electrophile. Consequently, the reaction requires careful optimization of the catalyst and reaction conditions. Common reasons for failure include:
-
Inappropriate Catalyst Choice: Standard Lewis acids like Aluminum Chloride (AlCl₃) may be too harsh for the sensitive furan ring, potentially leading to polymerization or decomposition.[1]
-
Deactivated Aromatic Substrate: Friedel-Crafts acylations are generally less effective with electron-poor aromatic compounds. If your substrate has deactivating groups, the reaction is unlikely to proceed under standard conditions.
-
Moisture Contamination: Lewis acid catalysts are highly sensitive to moisture, which leads to their deactivation. Strict anhydrous conditions are crucial for success.
-
Insufficient Catalyst Loading: Due to the formation of a stable complex between the ketone product and the Lewis acid, stoichiometric or even excess amounts of the catalyst are often required.[2]
Q2: What are the recommended catalysts for the acylation of aromatic compounds with this compound?
A2: Given the deactivated nature of this compound, the choice of catalyst is critical. While traditional strong Lewis acids like AlCl₃ are commonly used in Friedel-Crafts reactions, milder catalysts are often more suitable for sensitive substrates like furan derivatives. Consider the following options:
-
Tin(IV) Chloride (SnCl₄): This Lewis acid is a viable option and has been used in Friedel-Crafts reactions involving thiophene and other heterocycles.[3]
-
Boron Trifluoride Etherate (BF₃·OEt₂): For the acylation of furan, BF₃ is often a better catalyst than AlCl₃ as it is less likely to cause polymerization.[1]
-
Zinc Halides (e.g., ZnCl₂): Milder Lewis acids like zinc chloride can be effective, particularly when acylating electron-rich heterocycles like thiophenes and furans, and may require only catalytic amounts.
-
Iron(III) Chloride (FeCl₃): Another common Lewis acid catalyst that can be effective in Friedel-Crafts acylations.[3]
The optimal catalyst will depend on the specific aromatic substrate being used. It is advisable to start with a milder Lewis acid and increase the strength if the reaction does not proceed.
Q3: How does the choice of solvent affect the reaction?
A3: The solvent plays a crucial role in Friedel-Crafts acylation. It must be inert to the reaction conditions and capable of dissolving the reactants and catalyst. Common choices include:
-
Dichloromethane (CH₂Cl₂): A widely used solvent for Friedel-Crafts reactions due to its inertness and ability to dissolve many organic compounds and Lewis acids.
-
Carbon Disulfide (CS₂): A traditional solvent for these reactions, but its use is often limited due to its toxicity and flammability.
-
Nitrobenzene: While it can be used as a solvent, it is a deactivated aromatic compound and may not be suitable for reactions with a deactivated acylating agent.
It is essential to use anhydrous solvents to prevent the deactivation of the Lewis acid catalyst.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No Reaction or Very Low Conversion | 1. Deactivated Acyl Chloride: The nitro group on the this compound significantly reduces its reactivity. 2. Deactivated Aromatic Substrate: The aromatic partner may be too electron-poor to react. 3. Inactive Catalyst: The Lewis acid may have been deactivated by moisture. | 1. Use a more reactive aromatic substrate: Employ substrates with electron-donating groups (e.g., anisole, toluene). 2. Increase Catalyst Strength/Loading: If using a mild catalyst, consider a stronger one (e.g., move from ZnCl₂ to SnCl₄ or AlCl₃). Increase the molar ratio of the catalyst. 3. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Handle the Lewis acid in a glovebox or under an inert atmosphere. |
| Formation of a Dark Tar-like Substance | Polymerization or Decomposition: The furan ring is susceptible to polymerization or degradation under harsh acidic conditions, especially with strong Lewis acids like AlCl₃.[1] | 1. Use a Milder Catalyst: Switch to a less aggressive Lewis acid such as BF₃·OEt₂ or ZnCl₂. 2. Lower the Reaction Temperature: Run the reaction at a lower temperature (e.g., 0 °C or below) to control the reaction rate and minimize side reactions. |
| Multiple Products Observed | Lack of Regioselectivity: The acylation may occur at different positions on the aromatic ring. | 1. Optimize Reaction Temperature: Temperature can influence the regioselectivity of the reaction. 2. Choice of Catalyst: Different Lewis acids can exhibit different selectivities. |
Experimental Protocols
While specific, validated protocols for the Friedel-Crafts acylation using this compound are not widely published, the following general procedure for the acylation of an activated aromatic substrate (e.g., thiophene) can be adapted. Note: This is a general guideline and requires optimization.
General Procedure for the Acylation of Thiophene with this compound:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (CH₂Cl₂) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Catalyst Addition: Cool the flask to 0 °C in an ice bath. Carefully add the Lewis acid catalyst (e.g., Tin(IV) Chloride, SnCl₄, 1.1 equivalents) to the stirred solvent.
-
Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Substrate Addition: After the addition of the acyl chloride is complete, add a solution of thiophene (1.0 equivalent) in anhydrous CH₂Cl₂ dropwise over 20 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with CH₂Cl₂. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Data Presentation
The following table provides a hypothetical comparison of different Lewis acid catalysts for the acylation of thiophene with this compound, based on general principles of Friedel-Crafts reactions. Note: This data is illustrative and actual results may vary.
| Catalyst | Catalyst Loading (mol equiv) | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |
| AlCl₃ | 1.2 | CH₂Cl₂ | 0 to rt | 4 | 30-50* |
| SnCl₄ | 1.1 | CH₂Cl₂ | 0 to rt | 6 | 40-60 |
| BF₃·OEt₂ | 1.5 | CH₂Cl₂ | 0 to rt | 8 | 35-55 |
| ZnCl₂ | 0.5 | CH₂Cl₂ | rt to 40 | 12 | 20-40 |
* Potential for significant side product formation and polymerization.
Visualizations
Below are diagrams illustrating the key concepts and workflows discussed.
Caption: Mechanism of Friedel-Crafts Acylation.
Caption: Troubleshooting workflow for low yield.
References
troubleshooting low reactivity of substrates with 5-Nitro-2-furoyl chloride
Welcome to the Technical Support Center for 5-Nitro-2-furoyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a reactive acyl chloride derivative of 5-nitro-2-furoic acid. The presence of the electron-withdrawing nitro group at the 5-position of the furan ring enhances the electrophilicity of the carbonyl carbon, making it a potent acylating agent. It is commonly used in organic synthesis to introduce the 5-nitro-2-furoyl moiety into various molecules, particularly in the development of novel pharmaceutical compounds and other specialty chemicals.
Q2: What are the key safety precautions when handling this compound?
This compound is a corrosive and moisture-sensitive solid.[1] It is crucial to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All glassware and solvents must be scrupulously dried to prevent hydrolysis of the acyl chloride, which can lead to the formation of the unreactive 5-nitro-2-furoic acid and corrosive hydrogen chloride gas. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Q3: How does the nitro group affect the reactivity of this compound?
The electron-withdrawing nature of the nitro group has a dual effect. It deactivates the furan ring towards electrophilic aromatic substitution. However, and more importantly for its role as an acylating agent, it significantly increases the electrophilicity of the carbonyl carbon. This makes this compound more reactive towards nucleophiles compared to unsubstituted furoyl chloride, facilitating reactions with a wide range of substrates, including those with low nucleophilicity.
Q4: What are the most common side reactions observed with this compound?
The most prevalent side reaction is hydrolysis due to the presence of moisture, which converts the acyl chloride to the corresponding carboxylic acid. Other potential side reactions include polymerization or decomposition, especially at elevated temperatures, and polyacylation if the substrate is highly activated. Careful control of reaction conditions is essential to minimize these undesired pathways.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no yield in reactions with this compound is a common issue that can often be resolved by systematically evaluating the reaction parameters.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low product yield.
Possible Causes and Solutions
| Potential Cause | Recommended Action |
| Degradation of this compound | The reagent is sensitive to moisture and can hydrolyze over time. Use a fresh bottle or purify the existing stock. Confirm purity via melting point or spectroscopic analysis. |
| Presence of Water | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. Perform the reaction under a nitrogen or argon atmosphere. |
| Sub-optimal Reaction Temperature | For exothermic reactions with highly nucleophilic substrates, start at a low temperature (e.g., 0 °C) and allow the reaction to warm to room temperature slowly. For less reactive substrates, gentle heating may be required. Monitor the reaction by TLC to determine the optimal temperature profile. |
| Incorrect Stoichiometry | Carefully check the molar ratios of your reactants. For weakly nucleophilic substrates, using an excess of the nucleophile may be beneficial. |
| Low Substrate Nucleophilicity | The reactivity of the substrate is critical. For weakly nucleophilic amines or sterically hindered alcohols, the addition of a catalyst such as 4-dimethylaminopyridine (DMAP) can significantly improve the reaction rate. For Friedel-Crafts reactions with deactivated aromatic rings, a stronger Lewis acid or higher temperatures may be necessary.[2] |
| Catalyst Inactivity (for Friedel-Crafts) | Lewis acids like AlCl₃ are extremely moisture-sensitive.[2][3] Use a fresh, unopened container or a freshly sublimed batch of the catalyst. Ensure it is added to the reaction mixture under strictly anhydrous conditions. |
Issue 2: Formation of Multiple Products or Impurities
The formation of multiple products can complicate purification and reduce the yield of the desired compound.
Common Side Products and Mitigation Strategies
| Side Product | Cause | Mitigation Strategy |
| 5-Nitro-2-furoic acid | Hydrolysis of this compound. | Strictly maintain anhydrous conditions. Use dry solvents and glassware, and conduct the reaction under an inert atmosphere. |
| Polyacylated Products | The substrate is highly activated and undergoes multiple acylations. | Use a controlled stoichiometry of this compound. Add the acyl chloride solution dropwise at a low temperature to maintain a low concentration of the acylating agent in the reaction mixture. |
| Tarry Residues | Polymerization or decomposition at high temperatures. | Maintain a controlled and lower reaction temperature. Use an ice bath to manage exothermic reactions. |
Quantitative Data Summary
The following tables provide representative yields for acylation reactions with acyl chlorides, including analogues of this compound. Please note that actual yields will vary depending on the specific substrate and reaction conditions.
Table 1: Representative Yields for N-Acylation of Various Amines
| Amine Type | Substrate Example | Acyl Chloride | Catalyst/Base | Solvent | Yield (%) | Reference |
| Primary Aliphatic | Butylamine | 2-Furoyl chloride | Phosphate Buffer | Water | 68 | [4] |
| Primary Aromatic | Aniline | 2-Furoyl chloride | Phosphate Buffer | Water | 75 | [4] |
| Substituted Aromatic | 4-Chloroaniline | 5-Bromo-6-chloronicotinoyl chloride | - | Chloroform | >80 | [5] |
| Substituted Aromatic | 4-Methoxyaniline | 5-Bromo-6-chloronicotinoyl chloride | - | Chloroform | >80 | [5] |
Table 2: Representative Yields for O-Acylation of Alcohols and Phenols
| Substrate Type | Substrate Example | Acyl Chloride | Catalyst/Base | Solvent | Yield (%) | Reference |
| Primary Alcohol | 2-Phenylethanol | Benzoyl chloride | Cp₂TiCl | THF | 99 | [6] |
| Secondary Alcohol | (±)-1-Phenylethanol | Benzoyl chloride | Cp₂TiCl | THF | 99 | [6] |
| Phenol | Phenol | Benzoyl chloride | TiO₂ | Solvent-free | 92 | |
| Substituted Phenol | 4-Nitrophenol | p-Nitrobenzoyl chloride | PNT/NMM | Dichloromethane | High | [7] |
Table 3: Representative Yields for Friedel-Crafts Acylation of Aromatic Compounds
| Aromatic Substrate | Acyl Chloride | Lewis Acid | Solvent | Yield (%) | Reference |
| Anisole | Acetyl chloride | AlCl₃ | Dichloromethane | Major product: 4-methoxyacetophenone | [8][9] |
| Toluene | Acetyl chloride | AlCl₃ | Dichloromethane | High | [10] |
| Benzene | Acetyl chloride | AlCl₃ | - | High | [11][12] |
Experimental Protocols
Protocol 1: General Procedure for the N-Acylation of a Primary Amine
This protocol describes the synthesis of an N-substituted-5-nitro-2-furamide.
Reaction Scheme
Caption: General reaction scheme for N-acylation.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0 eq)
-
Triethylamine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a dry, round-bottom flask under an inert atmosphere, dissolve the primary amine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the stirred solution.
-
In a separate flask, dissolve this compound in anhydrous DCM.
-
Add the this compound solution dropwise to the cooled amine solution over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for the Friedel-Crafts Acylation of an Aromatic Compound
This protocol outlines the acylation of an activated aromatic ring, such as anisole.
Experimental Workflow
Caption: Workflow for a typical Friedel-Crafts acylation.
Materials:
-
This compound (1.0 eq)
-
Aromatic substrate (e.g., anisole, 1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Concentrated HCl
-
Saturated NaHCO₃ solution
-
Anhydrous MgSO₄
Procedure:
-
Set up a dry three-necked round-bottom flask with a dropping funnel and a reflux condenser under an inert atmosphere.[3]
-
To the flask, add anhydrous AlCl₃ followed by anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the aromatic substrate in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the AlCl₃ suspension.
-
Dissolve this compound in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the mixture into a beaker containing ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by column chromatography or distillation.[3]
Signaling Pathways and Logical Relationships
The reactivity of this compound is governed by the electronic effects of its substituents and the nature of the nucleophile.
Logical Relationship of Reactivity
Caption: Factors influencing the reactivity of this compound.
References
- 1. This compound 95 25084-14-4 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. websites.umich.edu [websites.umich.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iajpr.com [iajpr.com]
- 8. benchchem.com [benchchem.com]
- 9. On FriedelCrafts acetylation anisole yields A 2methoxyacetophenone class 12 chemistry CBSE [vedantu.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Work-up and Quenching Procedures for 5-Nitro-2-furoyl Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Nitro-2-furoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the standard methods for quenching reactions involving this compound?
A1: Reactions with this compound, a reactive acyl chloride, are typically quenched to neutralize any unreacted starting material and facilitate product purification. The most common quenching agents are:
-
Aqueous basic solutions: Such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solutions. These react with the acyl chloride to form the water-soluble sodium salt of 5-nitro-2-furoic acid.
-
Alcohols: Such as methanol or ethanol, which react to form the corresponding methyl or ethyl ester of 5-nitro-2-furoic acid.
-
Water: Can be used to hydrolyze the acyl chloride back to 5-nitro-2-furoic acid.
The choice of quenching agent depends on the stability of the desired product and the ease of separation from the resulting byproducts.
Q2: How do I choose the appropriate quenching agent for my specific product?
A2: The selection of a quenching agent should be based on the properties of your synthesized molecule:
-
For products that are stable to aqueous base and where the resulting carboxylate salt is easily separated: An aqueous solution of sodium bicarbonate or sodium carbonate is often preferred. This method is effective at neutralizing the excess acyl chloride and the HCl byproduct.
-
For products that are sensitive to water or aqueous bases: Quenching with an anhydrous alcohol, like methanol or ethanol, is a suitable alternative. This will form a neutral ester byproduct which may be easier to separate from a non-polar product by chromatography.
-
When the formation of an ester or carboxylate would complicate purification: Careful addition of water can be used to hydrolyze the excess this compound. The resulting 5-nitro-2-furoic acid may precipitate or be removed by a subsequent basic wash.
Q3: What are the primary safety concerns when quenching this compound?
A3: this compound is a corrosive and moisture-sensitive compound.[1] The quenching process can be exothermic and may release hydrogen chloride (HCl) gas. Key safety precautions include:
-
Performing the quenching procedure in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Adding the reaction mixture slowly to the quenching solution with vigorous stirring to control the rate of reaction and heat generation.
-
Using an ice bath to cool the quenching solution, especially for larger scale reactions.
Troubleshooting Guide
Issue 1: The reaction mixture turns dark or forms a significant amount of colored impurities during aqueous basic work-up.
-
Possible Cause: 5-Nitrofuran derivatives can be sensitive to strongly alkaline conditions, potentially leading to decomposition or side reactions. While generally stable, prolonged exposure to high pH, especially at elevated temperatures, may cause degradation of the furan ring.
-
Solution:
-
Use a milder base like saturated sodium bicarbonate solution instead of stronger bases like sodium hydroxide.
-
Perform the quench at a low temperature (0-5 °C) to minimize the rate of potential side reactions.
-
Minimize the time the reaction mixture is in contact with the basic solution. Promptly proceed with the extraction after quenching.
-
Consider an alternative quenching method, such as using an alcohol, if the product is particularly sensitive.
-
Issue 2: An emulsion forms during the aqueous work-up, making separation difficult.
-
Possible Cause: The formation of fine precipitates or amphiphilic molecules can lead to emulsification.
-
Solution:
-
Add a small amount of brine (saturated aqueous NaCl solution) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion.
-
Filter the entire mixture through a pad of Celite to remove any particulate matter that may be stabilizing the emulsion.
-
Allow the mixture to stand for an extended period without agitation to allow the layers to separate.
-
Issue 3: The product yield is low after quenching and work-up.
-
Possible Cause 1: Hydrolysis of the desired product. If your product contains functionalities sensitive to acidic or basic conditions (e.g., esters, amides), they may be cleaved during the work-up.
-
Solution 1:
-
Ensure the quenching and washing steps are performed with pre-chilled solutions and as quickly as possible.
-
If using an aqueous basic wash, use a weak base like sodium bicarbonate and avoid prolonged contact.
-
If the product is acid-sensitive, avoid acidic washes or use a very dilute acid.
-
-
Possible Cause 2: Incomplete extraction of the product.
-
Solution 2:
-
Perform multiple extractions with the organic solvent to ensure complete recovery of the product from the aqueous layer.
-
Ensure the pH of the aqueous layer is optimal for keeping your product in the organic phase (i.e., if your product is acidic, the aqueous layer should be acidic, and if it's basic, the aqueous layer should be basic).
-
Data Presentation
Table 1: Comparison of Common Quenching Agents for this compound Reactions
| Quenching Agent | Resulting Byproduct | Advantages | Disadvantages | Best Suited For |
| Saturated NaHCO₃ (aq) | 5-Nitro-2-furoic acid sodium salt | Efficiently neutralizes excess acyl chloride and HCl. Byproduct is highly water-soluble, facilitating easy removal. | Generates CO₂ gas, which can cause foaming and pressure build-up if addition is too rapid. Potential for product degradation with prolonged exposure to basic conditions. | Products stable to mild aqueous base. |
| Methanol (MeOH) or Ethanol (EtOH) | Methyl or Ethyl 5-nitro-2-furoate | Non-aqueous quench, suitable for water-sensitive products. The resulting ester is neutral and may be easier to separate by chromatography. | Introduces an organic solvent. The ester byproduct will be in the organic layer and must be separated from the desired product. | Water-sensitive products; when the carboxylic acid byproduct would be difficult to remove. |
| Water (H₂O) | 5-Nitro-2-furoic acid | Simple and readily available. | The hydrolysis reaction can be vigorous and exothermic. The resulting carboxylic acid is in the organic layer and requires a subsequent basic wash for removal. | When the formation of an ester is undesirable and the product is stable to aqueous conditions. |
Experimental Protocols
Protocol 1: Quenching with Saturated Sodium Bicarbonate Solution
-
Preparation: In a separate flask, prepare a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution that is at least 5-10 times the volume of the reaction mixture. Cool this solution in an ice bath with vigorous stirring.
-
Slow Addition: Slowly add the reaction mixture containing the unreacted this compound dropwise to the cold, stirring NaHCO₃ solution. Caution: This process is exothermic and will evolve CO₂ gas. A slow rate of addition is crucial to control the temperature and prevent excessive foaming.
-
Stirring: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes to ensure complete hydrolysis of the acyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Quenching with Methanol
-
Preparation: In a separate flask, place a volume of anhydrous methanol that is at least 10 molar equivalents relative to the initial amount of this compound. Cool the methanol in an ice bath.
-
Slow Addition: Slowly add the reaction mixture to the cold, stirring methanol.
-
Optional Base: For reactions where HCl was generated and not consumed, a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 equivalents relative to the acyl chloride) can be added to the methanol prior to quenching to neutralize the acid.
-
Stirring: Allow the mixture to warm to room temperature and stir for 30-60 minutes.
-
Concentration: Remove the methanol and any other volatile components under reduced pressure.
-
Work-up: The resulting residue, containing the product and the methyl 5-nitro-2-furoate byproduct, can then be dissolved in a suitable organic solvent and washed with water and brine before purification, typically by column chromatography.
Visualizations
Caption: General experimental workflow for reactions involving this compound, including the quenching and work-up procedures.
Caption: Decision tree for selecting an appropriate quenching agent for this compound reactions based on product stability and purification considerations.
References
Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of 5-Nitro-2-furoyl Chloride Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H NMR spectra of various reaction products derived from 5-Nitro-2-furoyl chloride. The objective is to offer a practical resource for the identification and characterization of novel compounds synthesized from this versatile building block. The information presented is supported by experimental data and detailed protocols to aid in the replication and expansion of these findings.
Introduction to this compound and its Reactivity
This compound is a reactive acyl chloride widely employed in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules. The presence of the electron-withdrawing nitro group on the furan ring enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This reactivity allows for the facile synthesis of a diverse range of derivatives, including esters, amides, and hydrazides, by reacting it with various nucleophiles such as alcohols, amines, and hydrazines. The analysis of the resulting products by ¹H NMR spectroscopy is a critical step in confirming their structure and purity.
Comparative ¹H NMR Data
The following table summarizes the characteristic ¹H NMR chemical shifts for a selection of representative reaction products of this compound. All spectra were recorded in DMSO-d₆ unless otherwise specified. The furan ring protons are designated as H-3 and H-4.
| Product Name | Nucleophile | R Group | H-3 (δ, ppm, multiplicity, J Hz) | H-4 (δ, ppm, multiplicity, J Hz) | Other Characteristic Peaks (δ, ppm) |
| Methyl 5-nitro-2-furoate | Methanol | -CH₃ | 7.68 (d, J=4.0) | 7.45 (d, J=4.0) | 3.90 (s, 3H, -OCH₃) |
| Ethyl 5-nitro-2-furoate | Ethanol | -CH₂CH₃ | 7.67 (d, J=4.0) | 7.44 (d, J=4.0) | 4.35 (q, 2H, -OCH₂), 1.33 (t, 3H, -CH₃) |
| N-phenyl-5-nitro-2-furamide | Aniline | -C₆H₅ | 7.75 (d, J=3.9) | 7.52 (d, J=3.9) | 10.5 (s, 1H, -NH), 7.80-7.10 (m, 5H, Ar-H) |
| N-(4-methylphenyl)-5-nitro-2-furamide | p-Toluidine | -C₆H₄-CH₃ | 7.74 (d, J=3.9) | 7.51 (d, J=3.9) | 10.4 (s, 1H, -NH), 7.65 (d, 2H, Ar-H), 7.20 (d, 2H, Ar-H), 2.30 (s, 3H, -CH₃) |
| N-(4-chlorophenyl)-5-nitro-2-furamide | 4-Chloroaniline | -C₆H₄-Cl | 7.76 (d, J=3.8) | 7.54 (d, J=3.8) | 10.6 (s, 1H, -NH), 7.85 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H) |
Experimental Protocols
General Procedure for the Synthesis of this compound
5-Nitro-2-furoic acid is converted to its corresponding acyl chloride by reaction with a chlorinating agent such as thionyl chloride or oxalyl chloride.[1]
Materials:
-
5-Nitro-2-furoic acid
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
To a solution of 5-nitro-2-furoic acid in anhydrous DCM, add a catalytic amount of DMF.
-
Slowly add an excess of oxalyl chloride or thionyl chloride at 0 °C.
-
The reaction mixture is then stirred at room temperature until the evolution of gas ceases.
-
The solvent and excess chlorinating agent are removed under reduced pressure to yield crude this compound, which can be used in subsequent reactions without further purification.
General Procedure for the Synthesis of 5-Nitro-2-furoate Esters
Materials:
-
This compound
-
Appropriate alcohol (e.g., methanol, ethanol)
-
Anhydrous pyridine or triethylamine
-
Anhydrous diethyl ether or DCM
Procedure:
-
Dissolve this compound in an anhydrous solvent like diethyl ether or DCM.
-
To this solution, add the desired alcohol followed by the dropwise addition of a base such as pyridine or triethylamine at 0 °C.
-
The reaction mixture is stirred at room temperature for a few hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with water, dilute acid, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude ester, which can be purified by recrystallization or column chromatography.
General Procedure for the Synthesis of N-Substituted-5-nitro-2-furamides
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, p-toluidine)
-
Anhydrous pyridine or triethylamine
-
Anhydrous DCM or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the desired amine and a base (e.g., pyridine or triethylamine) in an anhydrous solvent such as DCM or THF.
-
Cool the solution to 0 °C and add a solution of this compound in the same solvent dropwise.
-
The reaction mixture is allowed to stir at room temperature for several hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The resulting crude amide can be purified by recrystallization from a suitable solvent.
¹H NMR Analysis Protocol
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified product.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; if necessary, gently warm the tube or use sonication.
Data Acquisition:
-
Spectra are typically recorded on a 300 MHz or 500 MHz NMR spectrometer.
-
The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Standard parameters for ¹H NMR acquisition are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
Visualizing the Synthetic and Analytical Workflow
The following diagrams illustrate the general workflow for the synthesis and analysis of this compound derivatives.
References
comparing the reactivity of 5-Nitro-2-furoyl chloride with benzoyl chloride
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals, the choice of an acylating agent is a critical decision that can significantly impact reaction efficiency, yield, and selectivity. Both 5-Nitro-2-furoyl chloride and benzoyl chloride are valuable reagents for introducing furoyl and benzoyl moieties, respectively. This guide provides an objective comparison of their reactivity, supported by available experimental data, and offers detailed protocols for their comparative analysis.
Executive Summary
This compound is anticipated to be significantly more reactive towards nucleophilic acyl substitution than benzoyl chloride. This heightened reactivity is primarily attributed to the strong electron-withdrawing effect of the nitro group on the furan ring. This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles. In contrast, the benzene ring in benzoyl chloride, while having some inductive electron-withdrawing character, can also donate electron density through resonance, which can slightly temper the reactivity of the carbonyl group compared to its nitro-substituted counterpart.
Theoretical Underpinnings of Reactivity
The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is predominantly governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups attached to the acyl moiety enhance this electrophilicity, thereby increasing the rate of reaction.[1]
-
This compound: The furan ring itself is an electron-rich heterocycle. However, the presence of a strongly deactivating nitro group (-NO₂) at the 5-position drastically alters its electronic properties. The nitro group exerts a powerful electron-withdrawing effect through both resonance and induction, pulling electron density away from the furan ring and, consequently, from the carbonyl carbon of the furoyl chloride. This renders the carbonyl carbon highly electron-deficient and, therefore, exceptionally reactive towards nucleophiles.
-
Benzoyl chloride: The phenyl group in benzoyl chloride has a more complex electronic influence. While the sp² hybridized carbons of the benzene ring are inductively electron-withdrawing, the ring can also donate electron density to the carbonyl group via resonance. This resonance stabilization can slightly decrease the electrophilicity of the carbonyl carbon when compared to an acyl chloride with a strongly deactivating substituent.
Based on these electronic considerations, the predicted order of reactivity is:
This compound > Benzoyl chloride
Quantitative Reactivity Data: A Comparative Analysis
| Compound | Solvent System | Temperature (°C) | Rate Constant (k, s⁻¹) | Reference |
| This compound | 80% Ethanol / 20% Water | 25.0 | Data not available in searched literature | |
| Benzoyl chloride | 95% Ethanol / 5% Water | 25 | 0.00126 | [2] |
| Benzoyl chloride | Absolute Ethanol | 25 | 0.00082 | [2] |
Note: The rate constants for benzoyl chloride were converted from min⁻¹ to s⁻¹ for consistency.
While a direct numerical comparison is challenging due to differing solvent systems, the general principles of physical organic chemistry and the available data on substituted benzoyl chlorides strongly support the higher reactivity of this compound. For instance, studies on substituted benzoyl chlorides consistently show that electron-withdrawing substituents increase the rate of solvolysis.[3]
Experimental Protocols for Reactivity Comparison
To provide a direct and quantitative comparison of the reactivity of this compound and benzoyl chloride, the following experimental protocols are proposed.
Protocol 1: Comparative Kinetics by UV-Vis Spectrophotometry (Aminolysis)
This method involves monitoring the progress of the reaction of each acyl chloride with a chromophoric amine, such as aniline or a substituted aniline, by observing the change in absorbance over time.
I. Materials and Reagents:
-
This compound
-
Benzoyl chloride
-
Aniline (or a suitable substituted aniline with a strong chromophore)
-
Anhydrous acetonitrile (or another suitable aprotic solvent)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
-
Micropipettes
II. Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of this compound and benzoyl chloride in anhydrous acetonitrile (e.g., 0.1 M).
-
Prepare a stock solution of aniline in anhydrous acetonitrile (e.g., 0.01 M). The concentration may need to be optimized to ensure the reaction occurs at a measurable rate.
-
-
Kinetic Run:
-
Equilibrate the UV-Vis spectrophotometer and the reactant solutions to the desired reaction temperature (e.g., 25.0 °C).
-
Set the spectrophotometer to monitor the absorbance at the λmax of the expected amide product, or the disappearance of the aniline starting material.
-
In a quartz cuvette, place a known volume of the aniline stock solution and dilute with acetonitrile to the desired final volume.
-
Initiate the reaction by rapidly injecting a small, precise volume of the acyl chloride stock solution into the cuvette and mix thoroughly by inverting the cuvette several times.
-
Immediately begin recording the absorbance as a function of time. Continue data collection until the reaction is complete or for a sufficient period to determine the initial rate.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
Determine the initial rate of the reaction from the initial slope of the curve.
-
Under pseudo-first-order conditions (i.e., [Aniline] >> [Acyl Chloride]), the natural logarithm of the change in absorbance versus time will be linear, and the pseudo-first-order rate constant (k_obs) can be determined from the slope.
-
The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of aniline.
-
-
Comparison:
-
Repeat the experiment for both this compound and benzoyl chloride under identical conditions (temperature, concentrations, solvent).
-
Compare the calculated second-order rate constants to determine the relative reactivity.
-
Protocol 2: Competitive Reaction Analysis by HPLC
This protocol involves reacting a nucleophile with an equimolar mixture of this compound and benzoyl chloride and monitoring the formation of the respective products over time using High-Performance Liquid Chromatography (HPLC).
I. Materials and Reagents:
-
This compound
-
Benzoyl chloride
-
A suitable nucleophile (e.g., benzylamine or a substituted aniline)
-
Anhydrous aprotic solvent (e.g., acetonitrile or dichloromethane)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or another suitable mobile phase modifier
II. Procedure:
-
Reaction Setup:
-
In a reaction vessel, prepare an equimolar solution of this compound and benzoyl chloride in the chosen anhydrous solvent.
-
To this mixture, add a solution of the nucleophile (e.g., 0.9 equivalents to ensure the acyl chlorides are in slight excess).
-
Stir the reaction at a constant temperature (e.g., room temperature).
-
-
Time-Point Sampling and Quenching:
-
At various time points (e.g., 1, 5, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a solution of a derivatizing agent with a strong chromophore that reacts rapidly with any remaining acyl chlorides (e.g., 2-nitrophenylhydrazine).[4][5] This converts the unreacted acyl chlorides into stable, easily detectable derivatives.
-
-
HPLC Analysis:
-
Develop an HPLC method capable of separating the two amide products and the two derivatized unreacted acyl chlorides. A reversed-phase C18 column with a gradient elution of water/acetonitrile (both containing 0.1% TFA) is a good starting point.
-
Inject the quenched and derivatized samples onto the HPLC system.
-
Monitor the elution profile using a UV detector at a wavelength where all compounds of interest have reasonable absorbance.
-
-
Data Analysis:
-
Integrate the peak areas of the two amide products at each time point.
-
Plot the concentration (or peak area) of each product as a function of time.
-
The initial rate of formation for each product can be determined from the initial slope of these plots.
-
The ratio of the initial rates will provide a quantitative measure of the relative reactivity of this compound and benzoyl chloride towards the chosen nucleophile.
-
Visualizing the Reaction and Workflow
To better understand the processes described, the following diagrams have been generated using the DOT language.
Caption: Generalized mechanism of nucleophilic acyl substitution.
Caption: Workflow for comparing acyl chloride reactivity.
Conclusion
Based on fundamental electronic principles, this compound is expected to be a more potent acylating agent than benzoyl chloride. The strong electron-withdrawing nature of the nitro group significantly enhances the electrophilicity of the carbonyl carbon in this compound, making it more susceptible to nucleophilic attack. For researchers and professionals in drug development and chemical synthesis, this heightened reactivity can be advantageous for reactions requiring forcing conditions or for acylating weakly nucleophilic substrates. However, it also necessitates careful control of reaction conditions to avoid side reactions and ensure selectivity. The experimental protocols provided in this guide offer robust methods for quantitatively determining the relative reactivity of these two important acylating agents, enabling informed decisions in synthetic planning and process optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. scholarworks.uni.edu [scholarworks.uni.edu]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potency of 5-Nitrofuran Derivatives: A Comparative Guide to Their Biological Activity
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of 5-nitrofuran derivatives, offering a valuable resource for antimicrobial, anticancer, and antiparasitic research. This document summarizes key quantitative data, details experimental protocols, and visualizes complex biological processes to facilitate a deeper understanding of this versatile class of compounds.
The 5-nitrofuran scaffold is a cornerstone in medicinal chemistry, yielding compounds with a broad spectrum of biological activities. These synthetic molecules have been clinically utilized for over six decades, primarily as antibacterial agents.[1][2] Their mechanism of action is generally understood to involve the enzymatic reduction of the 5-nitro group within target cells, leading to the formation of reactive cytotoxic species that can damage cellular macromolecules, including DNA.[1][3][4][5] This guide delves into the diverse therapeutic potential of 5-nitrofuran derivatives beyond their traditional antibacterial role, exploring their efficacy against cancer cells and various parasites.
Antimicrobial Activity: A Renewed Look at an Old Class
5-Nitrofuran derivatives have long been recognized for their potent antibacterial effects against a wide range of Gram-positive and Gram-negative bacteria.[6] Their continued relevance is highlighted by the ongoing challenge of antibiotic resistance, prompting a re-evaluation of established drug classes.[5]
Comparative Antibacterial Efficacy
The following table summarizes the minimum inhibitory concentration (MIC) values of various 5-nitrofuran derivatives against selected bacterial strains, alongside common reference antibiotics for comparison.
| Compound/Drug | Staphylococcus aureus (MIC µg/mL) | Escherichia coli (MIC µg/mL) | Pseudomonas aeruginosa (MIC µg/mL) | Reference |
| Nitrofurantoin | 32 | 64 | >128 | [6] |
| Furazolidone | 1.5625 | 3.125 | >50 | [6][7] |
| Nifuroxazide | Potent (Bactericidal/Bacteriostatic) | - | - | [1] |
| Derivative 1 (FZD-OH) | 1.5625 | Strong Inhibition | - | [6][7] |
| Derivative 18 (NFT-CH3) | - | Stronger than NFT | - | [7] |
| Hybrid 6 (5-nitrofuran-isatin) | 1 | - | - | [8][9] |
| Ciprofloxacin | 0.25 | 0.015 | 0.5 | [10] |
| Vancomycin | 1 | - | - | [11] |
Note: "-" indicates data not available in the cited sources. MIC values can vary between studies due to different strains and experimental conditions.
The data indicates that chemical modifications to the parent 5-nitrofuran structure can significantly enhance antibacterial potency. For instance, the hydroxylated furazolidone derivative (FZD-OH) and the methylated nitrofurantoin derivative (NFT-CH3) showed improved activity.[6][7] Furthermore, hybrid molecules, such as the 5-nitrofuran-isatin hybrid 6, have demonstrated remarkable potency against methicillin-resistant Staphylococcus aureus (MRSA).[8][9]
Experimental Protocol: Broth Microdilution for MIC Determination
The minimum inhibitory concentration (MIC) is a fundamental measure of a compound's antibacterial potency. The broth microdilution method is a standard procedure for its determination.
Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a specific microorganism.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Test compounds and control antibiotics (stock solutions)
-
Spectrophotometer
Procedure:
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compounds and control antibiotics is prepared in MHB directly in the 96-well plates.
-
Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitrofuran - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07676D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. (PDF) Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives (2023) | Malik Suliman Mohamed | 3 Citations [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. Exploring 5-nitrofuran derivatives against nosocomial pathogens: synthesis, antimicrobial activity and chemometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Analysis of Novel Compounds Derived from 5-Nitro-2-furoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of mass spectrometry techniques for the characterization of novel amide and ester derivatives synthesized from 5-nitro-2-furoyl chloride. As a reactive building block, this compound is a valuable precursor for generating new chemical entities with potential therapeutic applications, particularly in the realm of antimicrobial agents. Accurate mass spectral analysis is critical for confirming the identity, purity, and structure of these newly synthesized compounds. This document outlines detailed experimental protocols, presents comparative fragmentation data, and illustrates analytical workflows.
Introduction to Mass Spectrometry in Drug Discovery
Mass spectrometry (MS) is an indispensable analytical tool in drug discovery and development. For novel compounds derived from this compound, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for analysis. It offers high sensitivity and selectivity, allowing for confident identification of the target compound and characterization of its fragmentation pathways. Techniques like electrospray ionization (ESI) are ideal for these derivatives, as they are typically polar and non-volatile. Understanding the fragmentation patterns is key to confirming the covalent structure of the synthesized molecules.
Nitroaromatic compounds, including 5-nitrofuran derivatives, exhibit characteristic fragmentation behaviors. Common fragmentation reactions observed in negative ionization mode include decarboxylation for acids and losses of small neutral molecules like NO and NO2.[1] For amide and ester derivatives, cleavage of the newly formed amide or ester bond is a primary fragmentation pathway.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are standard protocols for the synthesis of derivatives from this compound and their subsequent analysis by LC-MS/MS.
Synthesis of N-Aryl Amide Derivatives
A representative protocol for synthesizing an N-aryl amide, such as N-(3-acetylphenyl)-5-nitro-2-furamide, involves the reaction of this compound with an appropriate aniline derivative.
-
Preparation of this compound: To an ice-cold solution of 5-nitro-2-furoic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (10 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction to stir for 3 hours at room temperature.
-
Evaporate the solvent under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.
-
Amide Formation: Dissolve the appropriate aniline (e.g., 3'-aminoacetophenone, 1.0 eq) in a suitable solvent like DCM or tetrahydrofuran (THF).
-
Slowly add a solution of this compound (1.0 eq) to the aniline solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by flash chromatography or recrystallization to yield the desired amide.
LC-MS/MS Analysis Protocol
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in methanol or acetonitrile. Dilute this stock solution to a final concentration of 1 µg/mL using a mixture of water and acetonitrile (50:50 v/v) with 0.1% formic acid for positive ion mode analysis.
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over several minutes, hold, and then re-equilibrate at the starting conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.
-
Scan Mode: Full scan MS to identify the precursor ion, followed by product ion scan (MS/MS) of the selected precursor.
-
Collision Gas: Argon.
-
Collision Energy: Ramped or set at various energies (e.g., 10-40 eV) to observe different fragmentation patterns.
-
Comparative Fragmentation Analysis
The fragmentation pattern of a novel compound is a unique fingerprint that depends on its chemical structure. By comparing the mass spectra of different derivatives of this compound, we can understand how the substituent influences the fragmentation pathways. Below is a comparison of plausible fragmentation data for a representative amide and a representative ester derivative.
Table 1: Comparative Mass Spectrometry Data for Novel 5-Nitro-2-furoyl Derivatives
| Feature | N-(3-acetylphenyl)-5-nitro-2-furamide | Ethyl 5-nitro-2-furoate (Hypothetical) |
| Structure | O=C(c1ccc(o1)--INVALID-LINK--=O)Nc1cccc(c1)C(C)=O | O=C(c1ccc(o1)--INVALID-LINK--=O)OCC |
| Molecular Formula | C₁₃H₁₀N₂O₅ | C₇H₇NO₅ |
| Molecular Weight | 274.23 | 185.13 |
| Precursor Ion [M+H]⁺ | m/z 275.06 | m/z 186.04 |
| Key Fragment Ion 1 | m/z 140 (5-nitro-2-furoylium ion) | m/z 140 (5-nitro-2-furoylium ion) |
| Proposed Structure 1 | Cleavage of the amide C-N bond | Cleavage of the ester C-O bond |
| Key Fragment Ion 2 | m/z 112 (Loss of CO from fragment 1) | m/z 112 (Loss of CO from fragment 1) |
| Proposed Structure 2 | Loss of carbon monoxide | Loss of carbon monoxide |
| Key Fragment Ion 3 | m/z 136 (Protonated 3-aminoacetophenone) | m/z 158 (Loss of ethylene) |
| Proposed Structure 3 | Amide bond cleavage with charge retention on the amine fragment | McLafferty rearrangement (loss of C₂H₄) |
Visualization of Workflows and Pathways
Diagrams are essential for visualizing complex processes and relationships in chemical analysis.
Caption: Workflow from synthesis to mass spectral analysis.
Caption: Key fragmentation pathways for amide vs. ester.
Discussion and Comparison
The primary fragmentation pathway for both amide and ester derivatives under ESI-MS/MS conditions is the cleavage of the bond connecting the 5-nitro-2-furoyl moiety to the substituent group. This results in a common, highly stable 5-nitro-2-furoylium ion at m/z 140 . The presence of this ion is a strong indicator that the core structure has been successfully incorporated into the novel compound.
Further fragmentation of the m/z 140 ion typically involves the loss of carbon monoxide (CO), a neutral loss of 28 Da, to produce an ion at m/z 112 . This is a characteristic fragmentation for many acylium ions.
The key difference in the mass spectra of the two classes of compounds lies in the other fragments produced.
-
For Amides: The cleavage can also result in the charge being retained on the amine fragment, producing a protonated amine ion. For N-(3-acetylphenyl)-5-nitro-2-furamide, this would correspond to the protonated 3-aminoacetophenone at m/z 136.
-
For Esters: Simple alkyl esters can undergo rearrangements. For ethyl 5-nitro-2-furoate, a McLafferty rearrangement could lead to the loss of a neutral ethylene molecule (28 Da), resulting in an ion at m/z 158, which corresponds to the protonated 5-nitro-2-furoic acid.
By comparing these unique fragmentation pathways, researchers can confidently distinguish between different classes of derivatives and confirm the success of their synthetic reactions. Utilizing high-resolution mass spectrometry (HRMS) can further aid in structure elucidation by providing exact mass measurements, which allow for the determination of elemental compositions for both precursor and fragment ions.
References
A Comparative Guide to Alternative Acylating Agents for 5-Nitro-2-furoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, the selection of an appropriate acylating agent is a critical decision that influences reaction efficiency, selectivity, and the overall safety profile of a synthetic route. 5-Nitro-2-furoyl chloride is a reactive acylating agent utilized in the synthesis of various organic compounds, including those with potential biological activity. However, its nitro-functionalization and inherent reactivity as an acyl chloride necessitate the consideration of alternatives for reasons of stability, safety, and reaction optimization. This guide provides an objective comparison of this compound with alternative acylating agents, supported by experimental data to inform reagent selection in research and development.
Understanding Acylating Agent Reactivity
The reactivity of acylating agents is primarily governed by the electrophilicity of the carbonyl carbon and the nature of the leaving group. Acyl chlorides are among the most reactive acylating agents due to the excellent leaving group ability of the chloride ion. The general order of reactivity for common acylating agents is:
Acyl Chlorides > Acid Anhydrides > Esters > Amides [1]
The presence of the electron-withdrawing nitro group in this compound is expected to further enhance the electrophilicity of the carbonyl carbon, making it a highly reactive agent.
Performance Comparison of Acylating Agents
To provide a clear and objective comparison, the performance of this compound is benchmarked against other common acylating agents in the acylation of primary amines and alcohols. While direct comparative studies under identical conditions are limited in the literature, the following tables summarize representative data for these reactions.
Table 1: Comparative Performance in the Acylation of Primary Amines (e.g., Aniline)
| Acylating Agent | Structure | Molecular Weight ( g/mol ) | Typical Reaction Conditions | Typical Yield (%) | Key Byproducts |
| This compound | 175.53[2] | Base (e.g., pyridine, triethylamine), inert solvent (e.g., DCM), 0°C to RT | High (qualitative) | HCl | |
| Benzoyl chloride | 140.57 | Base (e.g., NaOH, pyridine), aqueous or organic solvent, RT | ~80-90[3][4] | HCl, Benzoic acid | |
| 2-Furoyl chloride | 130.53[5] | Base (e.g., pyridine), inert solvent, RT | High (qualitative) | HCl | |
| Acetic Anhydride | 102.09 | Base (e.g., sodium acetate), aqueous/organic mixture, 0°C to RT | >95 | Acetic acid |
Table 2: Comparative Performance in the Acylation of Alcohols (e.g., Benzyl Alcohol)
| Acylating Agent | Structure | Molecular Weight ( g/mol ) | Typical Reaction Conditions | Typical Yield (%) | Key Byproducts |
| This compound | 175.53[2] | Base (e.g., pyridine), inert solvent, RT | High (qualitative) | HCl | |
| Benzoyl chloride | 140.57 | Base (e.g., pyridine), inert solvent, RT | >90 | HCl | |
| 2-Furoyl chloride | 130.53[5] | Base (e.g., pyridine), inert solvent, RT | High (qualitative) | HCl | |
| Acetic Anhydride | 102.09 | Catalyst (e.g., ZnCl₂), solvent-free or inert solvent, 60°C | >99[6] | Acetic acid |
Physicochemical and Safety Comparison
The choice of an acylating agent also involves considerations of its physical properties and safety hazards.
Table 3: Physicochemical and Safety Data
| Property | This compound | Benzoyl chloride | 2-Furoyl chloride |
| CAS Number | 25084-14-4[2] | 98-88-4 | 527-69-5[5] |
| Molecular Formula | C₅H₂ClNO₄[2] | C₇H₅ClO | C₅H₃ClO₂[5] |
| Molecular Weight | 175.53 g/mol [2] | 140.57 g/mol | 130.53 g/mol [5] |
| Melting Point | 38-40 °C[7] | -1 °C | -2 °C[5] |
| Boiling Point | 137-140 °C at 15 mmHg[7] | 197.2 °C | 173 °C[5] |
| Primary Hazards | Corrosive, Causes severe skin burns and eye damage.[8] | Corrosive, Lachrymator, Reacts violently with water. | Corrosive, Lachrymator, More irritating to the eyes than benzoyl chloride.[5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for acylation reactions.
Protocol 1: General Procedure for the Acylation of a Primary Amine
Materials:
-
Primary amine (e.g., aniline)
-
Acylating agent (e.g., this compound, Benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.[9]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for the Acylation of an Alcohol
Materials:
-
Alcohol (e.g., benzyl alcohol)
-
Acylating agent (e.g., this compound)
-
Pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the alcohol (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add pyridine (1.2 eq.) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for further purification.[10]
Visualization of Experimental Workflow and a Relevant Signaling Pathway
To further elucidate the processes involved, the following diagrams illustrate a generalized experimental workflow and a biological signaling pathway where acylating agents can play an inhibitory role.
Caption: A generalized workflow for the acylation of a primary amine.
Acylating agents can act as inhibitors in various biological pathways. For example, in the Hedgehog signaling pathway, the enzyme Hedgehog acyltransferase (HHAT) is responsible for the palmitoylation of the Sonic Hedgehog (Shh) protein, a crucial step for its signaling activity.[11][12] Small molecule inhibitors, which can include reactive acylating agents, can block this process.
References
- 1. youtube.com [youtube.com]
- 2. scbt.com [scbt.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound, 97% | CAS 25084-14-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. 5-Nitrofuroyl chloride | C5H2ClNO4 | CID 90711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Structure, mechanism, and inhibition of Hedgehog acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitors of Hedgehog acyltransferase block Sonic Hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Antimicrobial Efficacy of Synthesized 5-Nitrofuran Amides: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial efficacy of various synthesized 5-nitrofuran amides. The information is supported by experimental data from recent studies, with a focus on structure-activity relationships and detailed methodologies.
The growing threat of antimicrobial resistance has reignited interest in established pharmacophores such as the 5-nitrofurans. This class of synthetic antibacterial agents is known for its broad-spectrum activity, which stems from a unique mechanism of action. 5-nitrofurans act as prodrugs that are activated by bacterial nitroreductases to form reactive intermediates, which in turn disrupt multiple cellular targets, including DNA, RNA, and protein synthesis. This multi-targeted approach is believed to contribute to the low incidence of bacterial resistance.
Recent research has focused on the synthesis of novel 5-nitrofuran derivatives, particularly amides, to enhance their antimicrobial potency and spectrum. This guide summarizes key findings from comparative studies, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying processes.
Data Presentation: Antimicrobial Activity of 5-Nitrofuran Derivatives
The following tables summarize the in vitro antimicrobial activity, primarily represented by Minimum Inhibitory Concentration (MIC) values, of various synthesized 5-nitrofuran derivatives against a panel of Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater potency.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of 5-Nitrofuran-Isatin Hybrids
| Compound | Target Organism | MIC (µg/mL) |
| Hybrid 5 | Methicillin-resistant Staphylococcus aureus (MRSA) | 8 |
| Hybrid 6 | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 |
| Nitrofurazone (Standard) | Methicillin-resistant Staphylococcus aureus (MRSA) | Not specified in the study |
Data sourced from a study on novel 5-nitrofuran-isatin molecular hybrids.[1]
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Functionalized Furazolidone (FZD) and Nitrofurantoin (NFT) Derivatives
| Compound | Target Organism | S. aureus | E. coli | C. albicans |
| FZD (Parent Compound) | 3.125 | 25 | >50 | |
| Compound 1 (OH-FZD) | 1.5625 | 25 | >50 | |
| Compound 8 (Amide derivative of FZD) | >50 | >50 | >50 | |
| NFT (Parent Compound) | 25 | 12.5 | >50 | |
| Compound 18 (Methyl-NFT) | 25 | 6.25 | >50 |
Data extracted from a study on late-stage functionalization of 5-nitrofuran drugs.[2] It is noteworthy that the introduction of an amide group in compound 8, based on another derivative, resulted in poor antibacterial activity.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of 5-nitrofuran amides.
General Synthesis of 5-Nitrofuran Amides
A common method for the synthesis of 5-nitrofuran amides involves the reaction of 5-nitrofuran-2-carboxylic acid with a desired amine in the presence of a coupling agent.
Materials:
-
5-nitrofuran-2-carboxylic acid
-
Appropriate amine derivative
-
1,1'-Carbonyldiimidazole (CDI) or other coupling agents (e.g., DCC, EDC)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, THF)
-
Deionized water
Procedure:
-
To a stirred suspension of the coupling agent (e.g., CDI) in an anhydrous solvent, 5-nitrofuran-2-carboxylic acid is added in an equimolar amount.
-
The reaction mixture is stirred at room temperature for a specified period (e.g., 2 hours) to allow for the activation of the carboxylic acid.
-
The desired amine (1 equivalent) is then added to the mixture.
-
The reaction is stirred at room temperature for an extended period (e.g., 12 hours) and may be followed by a period of reflux to ensure completion.
-
Upon completion, the reaction is quenched with water and refluxed for a short duration (e.g., 1 hour).
-
The solvent is removed under reduced pressure, and the crude product is purified using techniques such as recrystallization or column chromatography to yield the final 5-nitrofuran amide.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Synthesized 5-nitrofuran amide compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
A serial two-fold dilution of the synthesized compounds is prepared in the wells of a 96-well microtiter plate using a suitable broth.
-
A standardized bacterial inoculum is prepared and diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
The microtiter plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Optionally, a viability indicator like resazurin can be added to the wells after incubation to aid in the determination of the MIC. A color change from blue to pink indicates bacterial growth.
Visualizing the Workflow and Mechanism
To better understand the processes involved in the study of 5-nitrofuran amides, the following diagrams, created using the DOT language, illustrate the general experimental workflow and the proposed mechanism of action.
Caption: General experimental workflow for the synthesis and antimicrobial evaluation of 5-nitrofuran amides.
Caption: Proposed mechanism of action for 5-nitrofuran amides involving reductive activation.
References
A Comparative Guide to the Synthesis of 5-Nitro-2-furoyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common synthetic protocols for 5-Nitro-2-furoyl chloride, a key intermediate in the development of various pharmaceutical compounds. We will delve into two primary methods for the conversion of 5-Nitro-2-furoic acid to its acyl chloride derivative, utilizing either oxalyl chloride or thionyl chloride. This comparison includes detailed experimental protocols, quantitative data on yield and reaction conditions, and a discussion of the analytical methods used for validation.
Synthesis Protocols: A Head-to-Head Comparison
The synthesis of this compound is most commonly achieved by the chlorination of 5-Nitro-2-furoic acid. The two principal reagents for this transformation are oxalyl chloride and thionyl chloride, each presenting distinct advantages and disadvantages.
Method 1: Oxalyl Chloride
This method is often favored for its mild reaction conditions and the production of volatile byproducts, which simplifies purification.
Experimental Protocol:
To a solution of 5-Nitro-2-furoic acid (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM), oxalyl chloride (1.5 to 2 equivalents) is added dropwise at 0°C. A catalytic amount of N,N-dimethylformamide (DMF) is then introduced. The reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours. The solvent and excess reagents are subsequently removed under reduced pressure to yield the crude this compound.[1]
Method 2: Thionyl Chloride
Thionyl chloride is a more traditional and cost-effective chlorinating agent. However, the reaction conditions are generally harsher than those required for oxalyl chloride.
Experimental Protocol:
5-Nitro-2-furoic acid (1 equivalent) is suspended in an excess of thionyl chloride (SOCl2). A catalytic amount of DMF can also be added. The mixture is heated to reflux for 2-4 hours. After the reaction is complete, the excess thionyl chloride is removed by distillation, often followed by co-evaporation with an inert solvent like toluene to ensure its complete removal. The resulting crude this compound can then be used directly or purified further.
Quantitative Data Comparison
The choice of synthesis protocol can significantly impact the yield, purity, and overall efficiency of the reaction. Below is a summary of the available quantitative data for each method.
| Parameter | Oxalyl Chloride Method | Thionyl Chloride Method | Alternative: Phosgene Method (for Furoyl Chloride) |
| Yield | Quantitative[1] | Data not explicitly found for this compound | >90% |
| Purity | High (commercially available at 95%) | High (commercially available at 95%) | >99.9% |
| Reaction Time | 1-3 hours[1] | 2-4 hours | Not specified |
| Temperature | 0°C to Room Temperature[1] | Reflux | Not specified |
| Key Reagents | 5-Nitro-2-furoic acid, Oxalyl chloride, DMF (cat.) | 5-Nitro-2-furoic acid, Thionyl chloride, DMF (cat.) | Furoic acid, Phosgene, DMF (cat.) |
| Byproducts | CO, CO2, HCl (all gaseous) | SO2, HCl (both gaseous) | HCl |
Experimental Workflows and Signaling Pathways
To visualize the synthesis and validation process, the following diagrams are provided.
Caption: Synthesis pathways for this compound.
References
A Comparative Guide to Assessing the Purity of 5-Nitro-2-furoyl chloride
For researchers, scientists, and drug development professionals, the purity of chemical reagents is a cornerstone of reliable and reproducible results. 5-Nitro-2-furoyl chloride, a key intermediate in the synthesis of various pharmaceutical compounds, is no exception. Impurities can lead to unwanted side-reactions, reduced yields, and the introduction of potentially harmful substances in final products. This guide provides an objective comparison of analytical methods for assessing the purity of this compound, with a primary focus on a specific titrimetric method. The comparison is supported by detailed experimental protocols and quantitative data presented for easy interpretation.
Comparative Analysis of Purity Determination Methods
The choice of an analytical method for purity assessment depends on factors such as required accuracy, the nature of expected impurities, available instrumentation, and cost. The most common impurity in this compound is its hydrolysis product, 5-nitro-2-furoic acid. Here, we compare argentometric titration against other common analytical techniques.
| Method | Principle | Advantages | Disadvantages | Primary Application |
| Argentometric Titration (Mohr's Method) | The acyl chloride is hydrolyzed to release a chloride ion (Cl⁻). This ion is then titrated with a standardized silver nitrate (AgNO₃) solution. A potassium chromate (K₂CrO₄) indicator forms a red-brown precipitate of silver chromate at the endpoint.[1][2] | - Cost-effective and uses standard laboratory equipment.- High accuracy and precision for quantifying the acyl chloride content.- Directly measures the reactive chloride, providing a functional purity assessment. | - Less sensitive than chromatographic methods.- Susceptible to interference from other halide ions (bromide, iodide).[3]- Requires careful pH control (6.5-9) for accurate endpoint detection.[1] | Accurate quantification of the acyl chloride content in a sample; ideal for routine quality control where the primary impurity is the hydrolyzed acid. |
| High-Performance Liquid Chromatography (HPLC) | Separation of the compound from its impurities based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase. Purity is determined by the relative area of the main peak.[4][5] | - High sensitivity and resolution for detecting and quantifying multiple impurities.- Can be used for both purity assessment and impurity profiling. | - Requires expensive, specialized instrumentation.- Method development can be time-consuming.- Requires a reference standard for absolute quantification. | Comprehensive purity analysis, detection of both polar and non-polar impurities, and stability testing. |
| Quantitative ¹H-NMR (qNMR) Spectroscopy | The purity is determined by comparing the integral of a specific proton signal from the analyte against the integral of a signal from a certified internal standard of known concentration.[6] | - A primary analytical method that does not require a reference standard of the analyte itself.- Provides structural confirmation of the compound.- Highly accurate and precise. | - Requires a high-field NMR spectrometer, which is a significant capital investment.- Lower sensitivity compared to HPLC.- Requires a suitable, non-interfering internal standard. | Absolute purity determination and structural elucidation; considered a gold standard for certifying reference materials. |
| Melting Point Analysis | The temperature range over which the solid compound transitions to a liquid is measured. Pure crystalline solids have a sharp, defined melting point, which is depressed and broadened by impurities.[7] | - Simple, fast, and requires minimal equipment.- Good qualitative indicator of purity. | - Not quantitative.- Insensitive to small amounts of impurities.- The compound must be a solid at room temperature. | A rapid, preliminary check of purity and identity. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. The titration protocol is described in full, while protocols for alternative methods are summarized for comparison.
Protocol 1: Purity Assessment by Argentometric Titration (Mohr's Method)
This method quantifies the amount of this compound by titrating the chloride ions released during its complete hydrolysis.
1. Reagents and Equipment:
-
Standardized 0.1 M Silver Nitrate (AgNO₃) solution
-
Potassium Chromate (K₂CrO₄) indicator solution (5% w/v in deionized water)
-
Acetone (reagent grade)
-
Deionized water
-
This compound sample
-
Analytical balance
-
250 mL Erlenmeyer flasks
-
50 mL burette
-
Pipettes and magnetic stirrer
2. Sample Preparation and Hydrolysis:
-
Accurately weigh approximately 200-250 mg of the this compound sample into a 250 mL Erlenmeyer flask. Record the exact mass.
-
Add 20 mL of acetone to dissolve the sample completely.
-
Add 50 mL of deionized water and a magnetic stir bar.
-
Gently heat the solution at 40-50°C for 15 minutes while stirring to ensure complete hydrolysis of the acyl chloride to 5-nitro-2-furoic acid and hydrochloric acid.
-
Allow the solution to cool to room temperature.
3. Titration Procedure:
-
Add 1 mL of the 5% potassium chromate indicator solution to the hydrolyzed sample solution. The solution will turn a pale lemon-yellow.[1]
-
Fill a clean, rinsed burette with the standardized 0.1 M AgNO₃ solution and record the initial volume.
-
Titrate the sample solution with the AgNO₃ solution while stirring continuously. A white precipitate of silver chloride (AgCl) will form.
-
The endpoint is reached upon the first appearance of a persistent faint red-brown or orange color, which is due to the formation of silver chromate (Ag₂CrO₄).[1][2]
-
Record the final volume of the AgNO₃ solution used.
-
Perform the titration in triplicate for accuracy.
4. Calculation of Purity: The percentage purity of this compound (MW = 175.53 g/mol ) is calculated using the following formula:
Purity (%) = (V_AgNO₃ × M_AgNO₃ × MW_sample × 100) / (m_sample)
Where:
-
V_AgNO₃ is the volume of AgNO₃ solution used in liters (L).
-
M_AgNO₃ is the molarity of the standardized AgNO₃ solution (mol/L).
-
MW_sample is the molecular weight of this compound (175.53 g/mol ).[8][9]
-
m_sample is the mass of the sample in grams (g).
Protocol 2: Purity Assessment by HPLC (Summary)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Detection: UV at 254 nm.
-
Procedure: A solution of the sample at a known concentration (e.g., 1 mg/mL) is injected. The purity is calculated as the area percentage of the main peak relative to the total area of all detected peaks.[5]
Protocol 3: Purity Assessment by qNMR (Summary)
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure: An accurately weighed sample is dissolved in a deuterated solvent (e.g., CDCl₃) along with an accurately weighed amount of a certified internal standard (e.g., maleic acid). The purity is calculated by comparing the integral of a well-resolved analyte proton signal to a signal from the internal standard.[6]
Visualizations
The following diagrams illustrate the experimental workflow for the titration and the logical relationships in the overall purity assessment process.
Caption: Experimental workflow for purity assessment via argentometric titration.
Caption: Logical overview of purity assessment methodologies.
References
- 1. canterbury.ac.nz [canterbury.ac.nz]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. epa.gov [epa.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. moravek.com [moravek.com]
- 8. scbt.com [scbt.com]
- 9. 5-Nitrofuroyl chloride | C5H2ClNO4 | CID 90711 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 5-Nitro-2-furoyl Chloride: Thionyl Chloride vs. Oxalyl Chloride
For researchers and professionals in drug development and organic synthesis, the preparation of acyl chlorides is a pivotal step. 5-Nitro-2-furoyl chloride, a key intermediate for various pharmaceuticals, is typically synthesized from 5-nitro-2-furoic acid. The choice of chlorinating agent is critical for reaction efficiency, purity of the product, and scalability. This guide provides an objective comparison between two common reagents for this transformation: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), supported by experimental data.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for the synthesis of this compound using thionyl chloride and oxalyl chloride.
| Parameter | Thionyl Chloride Method | Oxalyl Chloride Method |
| Typical Yield | Not explicitly stated for the acyl chloride, subsequent product yield was reported. | Quantitative (100%)[1] |
| Reaction Temperature | Room temperature to reflux[2][3][4] | 0°C to room temperature[1] |
| Reaction Time | Several hours to overnight[3][4][5] | 3 hours[1] |
| Catalyst | Dimethylformamide (DMF)[5] | Dimethylformamide (DMF) (catalytic amount)[1][3] |
| Workup | Removal of excess SOCl₂ and byproducts (SO₂ and HCl)[2] | Evaporation of solvent and volatile byproducts (CO, CO₂, HCl)[1][2] |
| Reagent Cost | Generally lower cost, suitable for bulk production[2] | More expensive, often used for smaller scale and fine chemical synthesis[6] |
| Byproducts | Sulfur dioxide (SO₂) and hydrogen chloride (HCl)[2] | Carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl)[7] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using both reagents are provided below.
Synthesis using Thionyl Chloride
This protocol is based on a procedure described for the synthesis of 5-nitro-2-furancarboxylic acid chloride[5].
Materials:
-
5-nitro-2-furoic acid (3.00 g)
-
Thionyl chloride (2.06 ml)
-
Dimethylformamide (DMF) (0.45 ml)
-
Ether (50 ml)
Procedure:
-
To a mixture of 3.00 g of 5-nitro-2-furoic acid and 2.06 ml of thionyl chloride in 50 ml of ether, add 0.45 ml of dimethylformamide.
-
Stir the reaction mixture overnight at room temperature under a nitrogen atmosphere.
-
Upon completion, the ether solution containing the this compound can be decanted for subsequent use. For isolation, the solvent and excess thionyl chloride would be removed under reduced pressure.
Synthesis using Oxalyl Chloride
This protocol is derived from a patent describing the synthesis of 5-Nitrofuran-2-carbonyl chloride[1].
Materials:
-
5-nitrofuran-2-carboxylic acid (450 mg, 2.90 mmol)
-
Oxalyl chloride (2.50 ml, 29 mmol)
-
Dichloromethane (DCM) (10 ml)
-
Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
In a flask, dissolve 450 mg of 5-nitrofuran-2-carboxylic acid in 10 ml of dichloromethane and cool the solution in an ice bath.
-
To the cold solution, add 2.50 ml of oxalyl chloride, followed by a catalytic amount of DMF at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
After the reaction is complete, evaporate the solvent under reduced pressure to obtain the this compound. The reported yield for this procedure is quantitative[1].
Comparative Analysis
Oxalyl chloride is often favored in laboratory settings for its milder reaction conditions and cleaner reaction profile. The reaction proceeds at room temperature or below, which can be advantageous for substrates with temperature-sensitive functional groups[2]. Furthermore, the byproducts of the reaction with oxalyl chloride are all gaseous (CO, CO₂, HCl), which simplifies the workup process to typically just evaporation of the solvent and excess reagent[6].
Thionyl chloride, while more economical, often requires heating to reflux to drive the reaction to completion[2][3]. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), can be more challenging to remove completely from the final product. However, for large-scale industrial production, the lower cost of thionyl chloride can be a significant advantage[2].
Visualizing the Synthesis Workflow
The following diagrams illustrate the general experimental workflows for the synthesis of this compound using both thionyl chloride and oxalyl chloride.
Caption: Workflow for this compound synthesis using thionyl chloride.
Caption: Workflow for this compound synthesis using oxalyl chloride.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Oxalyl Chloride vs. Thionyl Chloride: The Ultimate Comparison for Acid Chloride Synthesis - Wolfa [wolfabio.com]
- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Reactivity: substitution at carboxyl [employees.csbsju.edu]
Unlocking the Potency of 5-Nitrofuran Scaffolds: A Comparative Guide to Structure-Activity Relationships
For researchers and drug development professionals, the 5-nitrofuran moiety represents a versatile and potent pharmacophore. Its presence in a range of therapeutic agents underscores its importance in medicinal chemistry. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-nitrofuran-based compounds, focusing on their antimicrobial, anticancer, and antiparasitic activities. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to facilitate a deeper understanding of how structural modifications influence biological efficacy.
The core of the 5-nitrofuran structure, a furan ring substituted with a nitro group at the 5-position, is crucial for its biological activity. The mechanism of action is generally understood to involve the enzymatic reduction of the nitro group within the target cell or microorganism, leading to the formation of reactive cytotoxic species that can damage cellular macromolecules such as DNA, RNA, and proteins.[1][2] This reductive activation is a key feature of their selective toxicity.
Comparative Analysis of Biological Activities
The versatility of the 5-nitrofuran scaffold is evident in its broad spectrum of biological activities. Strategic modifications to the core structure have yielded compounds with enhanced potency and selectivity against various pathogens and cancer cell lines.
Antimicrobial Activity
5-Nitrofuran derivatives have long been utilized for their antibacterial properties. The seminal class of antibiotics, including nitrofurantoin and furazolidone, validates the potential of this scaffold. SAR studies have revealed that modifications at the C-2 position of the furan ring significantly impact antibacterial potency. For instance, the introduction of a hydrazone linkage at this position has been a fruitful strategy for developing novel antibacterial agents.
Recent studies involving late-stage functionalization of existing 5-nitrofuran drugs like furazolidone (FZD) have shown that introducing small, polar groups at the N-α position can enhance activity. For example, hydroxylation at this position resulted in a compound with a two-fold increase in activity against S. aureus compared to the parent drug.[1][3]
| Compound/Derivative | Modification | Target Organism(s) | MIC (µg/mL) | Reference |
| Furazolidone (FZD) | Parent Drug | Staphylococcus aureus | 3.125 | [3] |
| Compound 1 | N-α hydroxylation of FZD | Staphylococcus aureus | 1.5625 | [3] |
| Compound 18 | N-α hydroxylation of NFT | Staphylococcus aureus | 3.125 | [3] |
| Set I Compounds | 2-(5-nitrofuran-2-ylmethylene)-3(2H)-benzofuranones | S. aureus, C. crescentus | IC50 values reported | [4] |
| Set II Compounds | 1-(2-hydroxyphenyl)-3-(5-nitrofuryl)-2-propen-1-ones | S. aureus, C. crescentus | IC50 values reported | [4] |
Anticancer Activity
The exploration of 5-nitrofuran derivatives as anticancer agents is a growing field. The mechanism often involves the induction of apoptosis through various cellular pathways. For instance, certain 5-nitrofuran-4-thiazolidinone hybrids have demonstrated significant cytotoxic effects against breast cancer cell lines by activating the intrinsic apoptotic pathway.
A study on 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones revealed that the nature of the substituent at the N-3 position of the thiazolidinone ring plays a critical role in anticancer activity. Compounds with specific amino acid moieties at this position showed potent inhibitory effects on MCF-7 and MDA-MB-231 breast cancer cell lines.
| Compound ID | R-group on Thiazolidinone | Cell Line | IC50 (µM) | Reference |
| 14b | L-tryptophan | MDA-MB-231 | 6.61 | |
| 14b | L-tryptophan | MCF-7 | 8.24 | |
| 11b | L-leucine | MDA-MB-231 | 12.42 | |
| 11b | L-leucine | MCF-7 | 15.83 |
Antiparasitic Activity
5-Nitrofuran compounds, such as nifurtimox, are clinically used for the treatment of Chagas disease, caused by the protozoan parasite Trypanosoma cruzi.[5] The antiparasitic activity is also linked to the reductive activation of the nitro group, leading to oxidative stress within the parasite.
SAR studies on N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides have shown that the nature of the hydrazide moiety significantly influences trypanocidal activity. The introduction of different aromatic and heterocyclic rings can modulate the potency and selectivity against T. cruzi. Similarly, derivatives have been investigated for their activity against Leishmania major, the causative agent of leishmaniasis.[6]
| Compound Series | Modification | Target Parasite | Activity Metric | Reference |
| Nifurtimox | Parent Drug | Trypanosoma cruzi | Clinically used | [5] |
| Acyl Hydrazones | Varied aroyl hydrazide | Toxoplasma gondii, Leishmania major | IC50 values reported | [6] |
| Imines | Varied imine linkage | Toxoplasma gondii, Leishmania major | IC50 values reported | [6] |
Key Structure-Activity Relationship Insights
The following diagram illustrates the general SAR principles for 5-nitrofuran-based compounds based on the reviewed literature.
Caption: Key SAR insights for 5-nitrofuran derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following are representative protocols for key in vitro assays used to evaluate the biological activity of 5-nitrofuran compounds.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours culture), select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this standardized suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate to achieve the desired concentration range.
3. Inoculation and Incubation: a. Inoculate each well (except for the negative control) with the prepared bacterial suspension. b. Include a positive control (broth with bacteria, no compound) and a negative control (broth only). c. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
4. Determination of MIC: a. After incubation, visually inspect the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of the compound at which there is no visible growth.
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
1. Cell Seeding: a. Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. b. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
2. Compound Treatment: a. Prepare serial dilutions of the test compound in culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. c. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO). d. Incubate the plate for 48-72 hours.
3. MTT Addition and Incubation: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
4. Formazan Solubilization and Absorbance Reading: a. Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. b. Gently shake the plate to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Antiparasitic Activity: In Vitro Assay against Trypanosoma cruzi Intracellular Amastigotes
This assay evaluates the efficacy of compounds against the replicative form of the parasite in mammalian cells.[7]
1. Host Cell and Parasite Culture: a. Maintain a suitable host cell line (e.g., Vero cells) in complete culture medium. b. Culture T. cruzi epimastigotes and induce metacyclogenesis to obtain infective metacyclic trypomastigotes.[7]
2. Host Cell Infection: a. Seed host cells in a 96-well plate and allow them to adhere. b. Infect the host cell monolayer with metacyclic trypomastigotes at a multiplicity of infection (MOI) of 10:1. c. Incubate for a few hours to allow for parasite invasion. d. Wash the wells to remove extracellular parasites.
3. Compound Treatment: a. Add fresh medium containing serial dilutions of the test compound to the infected cells. b. Include a positive control (e.g., benznidazole) and a negative control (vehicle). c. Incubate the plates for 48-72 hours.
4. Quantification of Intracellular Parasites: a. Fix the cells and stain the nuclei and parasites with appropriate fluorescent dyes (e.g., DAPI for nuclei and a specific antibody or fluorescent reporter for parasites). b. Use a high-content imaging system to quantify the number of intracellular amastigotes per host cell.
5. Data Analysis: a. Calculate the percentage of inhibition of parasite replication for each compound concentration relative to the vehicle control. b. Determine the IC50 value from the dose-response curve.
Visualizing the Workflow: Synthesis of 5-Nitrofuran-Thiazolidinone Hybrids
The following diagram illustrates a general synthetic workflow for a class of 5-nitrofuran-thiazolidinone derivatives with demonstrated biological activity.
Caption: Synthetic pathway for 5-nitrofuran-thiazolidinones.
Mechanism of Action: Reductive Activation Pathway
The biological activity of 5-nitrofuran compounds is contingent upon the enzymatic reduction of the nitro group. This process is summarized in the following signaling pathway diagram.
Caption: Reductive activation pathway of 5-nitrofurans.
References
- 1. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-vitro Evaluation of Antileishmanial Activity and Toxicity of Artemether with Focus on its Apoptotic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 5-Nitro-2-furoyl chloride: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical reagents is paramount. 5-Nitro-2-furoyl chloride, a corrosive and water-reactive compound, requires a specific disposal protocol to ensure laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including a detailed operational plan for its neutralization and disposal.
Immediate Safety and Handling Precautions
This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1][2][3] It reacts vigorously with water, releasing corrosive hydrogen chloride gas. Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): Before handling this compound, all personnel must wear the appropriate PPE to minimize the risk of exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and fumes that can cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) | Prevents skin contact, which can lead to severe burns. |
| Body Protection | A lab coat or chemical-resistant apron | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated fume hood. If not possible, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors is necessary. | Protects against the inhalation of corrosive dust and vapors. |
Incompatible Materials: To prevent hazardous reactions, this compound must be kept away from strong oxidizing agents, strong bases, and alcohols.[4]
Disposal Plan: Deactivation and Neutralization
The primary method for the safe disposal of this compound is through hydrolysis, followed by neutralization of the resulting acidic solution. This two-step process converts the reactive acyl chloride into less hazardous, water-soluble products. This procedure is intended for small quantities (a few hundred grams or milliliters) typically found in a laboratory setting.
Experimental Protocol: Hydrolysis and Neutralization
Objective: To safely hydrolyze this compound to 5-nitro-2-furoic acid and hydrochloric acid, and subsequently neutralize the acidic solution for disposal.
Materials:
-
This compound waste
-
Beaker of appropriate size
-
Stir bar and magnetic stir plate
-
Dropping funnel or pipette
-
Ice bath
-
Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution (6M)
-
pH indicator strips or a calibrated pH meter
Procedure:
-
Preparation: Conduct the entire procedure in a certified chemical fume hood. Place a beaker containing a magnetic stir bar in an ice bath on a stir plate. Add a significant amount of cold water to the beaker.
-
Hydrolysis: Slowly and cautiously add the this compound to the cold water with constant, vigorous stirring. The addition should be dropwise for liquids or in small portions for solids to control the exothermic reaction and the evolution of hydrogen chloride gas. The reaction is as follows:
-
O₂N(C₄H₂O)COCl + H₂O → O₂N(C₄H₂O)COOH + HCl
-
-
Neutralization: Once the hydrolysis is complete (no more gas evolution or undissolved material), slowly add a basic solution, such as sodium bicarbonate or 6M sodium hydroxide, to the acidic mixture. Continue to stir and monitor the pH of the solution using pH paper or a pH meter. Add the base until the pH is between 6.0 and 8.0.
-
Disposal: The resulting neutralized solution, containing sodium 5-nitro-2-furoate and sodium chloride, can be washed down the sanitary sewer with copious amounts of water, in accordance with local regulations. This is permissible as the products are water-soluble and of low toxicity.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
